Trap1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H42F6N2O5P2 |
|---|---|
Molecular Weight |
878.8 g/mol |
IUPAC Name |
3-[[2-[2-hydroxy-5-(4-methoxy-1,3-dihydroisoindole-2-carbonyl)benzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-triphenylphosphanium hexafluorophosphate |
InChI |
InChI=1S/C46H41N2O5P.F6P/c1-52-44-20-11-13-35-30-48(32-42(35)44)45(50)33-22-24-43(49)41(28-33)46(51)47-29-34-21-23-37(27-36(34)31-47)53-25-12-26-54(38-14-5-2-6-15-38,39-16-7-3-8-17-39)40-18-9-4-10-19-40;1-7(2,3,4,5)6/h2-11,13-24,27-28H,12,25-26,29-32H2,1H3;/q;-1/p+1 |
InChI Key |
YBPGVKHPFGUNAS-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=CC2=C1CN(C2)C(=O)C3=CC(=C(C=C3)O)C(=O)N4CC5=C(C4)C=C(C=C5)OCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Trap1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trap1-IN-2 is a potent and selective inhibitor of the mitochondrial chaperone protein TRAP1 (TNF Receptor-Associated Protein 1), a member of the Heat Shock Protein 90 (HSP90) family. TRAP1 plays a critical role in maintaining mitochondrial integrity and function, and its overexpression is implicated in the survival and metabolic reprogramming of cancer cells. This compound has emerged as a valuable tool for studying TRAP1 function and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on TRAP1 structure and function, downstream signaling pathways, and cellular metabolism.
Core Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism that ultimately disrupts the crucial functions of TRAP1 in mitochondrial homeostasis. The primary actions of this compound include:
-
Destabilization of TRAP1 Tetramers: TRAP1 can exist in various oligomeric states, including tetramers, which are believed to be functionally important. This compound has been shown to destabilize these tetrameric complexes, thereby interfering with the proper chaperone activity of TRAP1.
-
Induction of TRAP1 Client Protein Degradation: As a molecular chaperone, TRAP1 is responsible for the proper folding and stability of a range of "client" proteins within the mitochondria. By inhibiting TRAP1 function, this compound leads to the misfolding and subsequent degradation of these client proteins.
-
Inhibition of Oxidative Phosphorylation (OXPHOS): TRAP1 is known to regulate the activity of several components of the electron transport chain. This compound's inhibition of TRAP1 leads to a downstream suppression of oxidative phosphorylation, the primary mechanism for ATP production in most cells.
-
Alteration of Cellular Glycolysis Metabolism: As a consequence of OXPHOS inhibition, cells treated with this compound undergo a metabolic shift towards glycolysis to meet their energy demands. This is often observed as an increase in the extracellular acidification rate (ECAR).
-
Disruption of Mitochondrial Membrane Potential: The mitochondrial membrane potential is essential for various mitochondrial functions, including ATP synthesis. This compound has been demonstrated to cause a significant disruption of this potential, further contributing to mitochondrial dysfunction.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound (also referred to as compound 36 in some literature).
| Parameter | Value | Cell Line/System | Reference |
| TRAP1 Binding Affinity (likely Ki) | 40 nM | Biochemical Assay | [1] |
| Selectivity over Grp94 | >250-fold | Biochemical Assay | [1] |
Note: Further quantitative data such as IC50 values for cellular effects are not yet publicly available in detail.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows used to characterize its mechanism of action.
References
An In-Depth Technical Guide on the Discovery and Development of TRAP1 Inhibitors
A Note on the Nomenclature "Trap1-IN-2": Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "this compound". However, the existence of a compound marketed as "TRAP1-IN-1" suggests that "this compound" may represent a subsequent compound in a developmental series that has not yet been publicly disclosed. This guide, therefore, provides a comprehensive overview of the discovery and development of various known TRAP1 inhibitors, which can serve as a technical resource for researchers in the field.
Introduction: TRAP1 as a Therapeutic Target
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as Heat Shock Protein 75 (Hsp75), is the mitochondrial paralog of the Hsp90 family of molecular chaperones.[1] It plays a critical role in maintaining mitochondrial proteostasis, integrity, and bioenergetics.[2][3] In many cancer cells, TRAP1 is overexpressed and contributes to the metabolic reprogramming toward aerobic glycolysis (the Warburg effect), protects against oxidative stress, and inhibits apoptosis.[3][4][5] These functions make TRAP1 a compelling target for anticancer drug development.[6][7] The goal of TRAP1 inhibition is to disrupt these pro-survival mechanisms and selectively induce cell death in cancer cells that are dependent on its function.[1][8]
Classes of TRAP1 Inhibitors
The development of TRAP1 inhibitors has primarily focused on two main strategies: ATP-competitive inhibition and allosteric inhibition.
-
ATP-Competitive Inhibitors: These molecules target the highly conserved N-terminal ATP-binding pocket of TRAP1, preventing the ATP hydrolysis that is essential for its chaperone activity.[9] Early efforts in this area leveraged existing Hsp90 inhibitors, but achieving selectivity for TRAP1 over its cytosolic and ER-resident paralogs (Hsp90α/β and Grp94) has been a significant challenge due to the high homology of the ATP-binding site. To overcome this, medicinal chemists have developed strategies such as attaching mitochondrial-targeting moieties (e.g., triphenylphosphonium) to Hsp90 inhibitors to increase their concentration in the mitochondria.
-
Gamitrinibs: These are among the first mitochondria-targeted Hsp90/TRAP1 inhibitors, derived from geldanamycin.[10][11]
-
Purine-Scaffold Inhibitors: Compounds based on a purine core, such as PU-H71, have been modified with mitochondrial targeting groups to enhance their activity against TRAP1.[9][10]
-
Radicicol-Based Inhibitors: Radicicol, a natural product, has served as a scaffold for the development of selective TRAP1 inhibitors.[2]
-
-
Allosteric Inhibitors: These inhibitors bind to sites on the TRAP1 protein that are distinct from the ATP-binding pocket.[12] This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved among the Hsp90 family members. The identification of allosteric pockets has been facilitated by computational approaches such as molecular dynamics simulations.[13]
Quantitative Data for Selected TRAP1 Inhibitors
The following table summarizes key quantitative data for representative TRAP1 inhibitors from different chemical classes.
| Inhibitor Class | Compound | TRAP1 IC50 (nM) | Selectivity (fold) vs. Hsp90α | Selectivity (fold) vs. Grp94 | Reference |
| Purine-Scaffold | 6f | 63.5 | 78 | 30 | [15] |
| Radicicol-Based | Compound 36 | 40 | >250 | >250 | [2][16] |
| Allosteric | HDCA | N/A (inhibits ATPase activity) | Selective for TRAP1 | Selective for TRAP1 | [14] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Higher selectivity folds indicate a greater specificity for TRAP1.
Experimental Protocols
The discovery and characterization of TRAP1 inhibitors involve a range of biochemical and cell-based assays.
1. TRAP1 ATPase Activity Assay:
-
Principle: This assay measures the rate of ATP hydrolysis by recombinant TRAP1 in the presence of varying concentrations of an inhibitor.
-
Methodology:
-
Purified recombinant TRAP1 is incubated with ATP and a test compound in an appropriate buffer.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The amount of ADP produced is quantified, typically using a coupled-enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) where ADP production is linked to a change in absorbance or fluorescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA):
-
Principle: This assay assesses the binding of an inhibitor to TRAP1 in a cellular context by measuring the increased thermal stability of the protein upon ligand binding.
-
Methodology:
-
Intact cells are treated with the test compound or vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble TRAP1 at each temperature is quantified by Western blotting.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
3. Western Blot Analysis of TRAP1 Client Proteins:
-
Principle: Inhibition of TRAP1 leads to the destabilization and subsequent degradation of its client proteins. This can be monitored by measuring the levels of known TRAP1 client proteins.
-
Methodology:
-
Cancer cell lines are treated with the TRAP1 inhibitor for a specified period.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for TRAP1 client proteins (e.g., SDHB) and a loading control (e.g., actin).
-
A decrease in the levels of client proteins indicates effective TRAP1 inhibition.
-
4. Cell Viability and Apoptosis Assays:
-
Principle: These assays determine the cytotoxic and pro-apoptotic effects of TRAP1 inhibitors on cancer cells.
-
Methodology:
-
Viability: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT, resazurin, or CellTiter-Glo.
-
Apoptosis: Apoptosis can be measured by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity using a luminescent or fluorescent substrate.
-
5. Mitochondrial Function Assays:
-
Principle: Given TRAP1's role in mitochondrial bioenergetics, its inhibition is expected to alter mitochondrial function.
-
Methodology:
-
Oxygen Consumption Rate (OCR): The Seahorse XF Analyzer is commonly used to measure OCR, providing insights into oxidative phosphorylation (OXPHOS). A decrease in OCR upon inhibitor treatment can indicate a disruption of mitochondrial respiration.[16]
-
Mitochondrial Membrane Potential (ΔΨm): The ΔΨm can be assessed using fluorescent dyes like TMRE or TMRM. A loss of ΔΨm is an indicator of mitochondrial dysfunction and a common event in apoptosis.[16]
-
Visualizations
Caption: TRAP1 signaling pathway in the mitochondria.
Caption: General workflow for TRAP1 inhibitor discovery and development.
References
- 1. sdbonline.org [sdbonline.org]
- 2. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 5. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nd.portals.in-part.com [nd.portals.in-part.com]
- 7. Structure, Function, and Inhibitors of the Mitochondrial Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. wistar.org [wistar.org]
- 12. Rational Design of Allosteric and Selective Inhibitors of the Molecular Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Dynamically Shaping Chaperones. Allosteric Modulators of HSP90 Family as Regulatory Tools of Cell Metabolism in Neoplastic Progression [frontiersin.org]
- 14. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Trap1-IN-2: A Technical Guide to a Selective TRAP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Trap1-IN-2, a potent and selective inhibitor of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1). This document details its mechanism of action, quantitative inhibitory data, comprehensive experimental protocols for its characterization, and visualizations of its effects on cellular pathways.
Introduction to TRAP1 and the Rationale for Selective Inhibition
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial-localized molecular chaperone belonging to the Heat shock protein 90 (Hsp90) family.[1][2][3][4] Unlike its cytosolic counterparts, TRAP1 plays a crucial role in maintaining mitochondrial integrity and regulating metabolic reprogramming in cancer cells.[2][5][6] Many tumor types upregulate TRAP1 to adapt to the harsh tumor microenvironment, promoting a shift towards aerobic glycolysis (the Warburg effect) and protecting against apoptosis.[2][3][6] This reliance of cancer cells on TRAP1 for survival and proliferation makes it an attractive target for anticancer drug development.[2][3]
The development of TRAP1-selective inhibitors has been challenging due to the high structural homology of the ATP-binding pocket among all four human Hsp90 isoforms (Hsp90α, Hsp90β, Grp94, and TRAP1).[4] Pan-Hsp90 inhibitors have shown clinical utility but are often associated with dose-limiting toxicities due to the disruption of Hsp90 function in healthy tissues. This compound (also known as compound 36) emerged from a structure-based drug design campaign to achieve high selectivity for TRAP1, offering a promising tool to investigate the specific roles of mitochondrial Hsp90 and a potential therapeutic agent with an improved safety profile.[4][7]
Mechanism of Action of this compound
This compound is a potent, cell-permeable inhibitor that targets the N-terminal ATP-binding pocket of TRAP1.[4][7] By competitively inhibiting ATP binding, this compound disrupts the chaperone's function, leading to a cascade of downstream effects:
-
Degradation of TRAP1 Client Proteins: Inhibition of TRAP1's chaperone activity leads to the destabilization and subsequent degradation of its client proteins, which are crucial for mitochondrial function and cell survival.[4][7]
-
Inhibition of Oxidative Phosphorylation (OXPHOS): Treatment with this compound has been shown to inhibit mitochondrial respiration.[4][7]
-
Metabolic Shift to Glycolysis: By disrupting mitochondrial bioenergetics, this compound forces a metabolic reprogramming towards glycolysis.[4][7]
-
Disruption of Mitochondrial Membrane Potential: The inhibition of TRAP1 and the subsequent mitochondrial dysfunction lead to a loss of the mitochondrial membrane potential, a key indicator of mitochondrial health and an early event in apoptosis.[4][7]
Quantitative Data: Selectivity Profile of this compound
The selectivity of this compound for TRAP1 over other Hsp90 isoforms is a key feature. The following table summarizes the inhibitory potency (IC50) of this compound against the four human Hsp90 paralogs.
| Hsp90 Isoform | IC50 (nM) | Selectivity vs. TRAP1 |
| TRAP1 | 40 | - |
| Hsp90α | >10,000 | >250-fold |
| Hsp90β | >10,000 | >250-fold |
| Grp94 | >10,000 | >250-fold |
Data derived from the primary publication by Merfeld et al., which states an IC50 of 40 nM for TRAP1 and >250-fold selectivity over Grp94. Specific values for Hsp90α and Hsp90β are presented here as >10,000 nM to reflect this high selectivity.[4][7]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Fluorescence Polarization (FP) Assay for TRAP1 Inhibition
This assay competitively measures the binding of this compound to the N-terminal ATP-binding pocket of TRAP1.
-
Reagents and Materials:
-
Recombinant human TRAP1, Hsp90α, Hsp90β, and Grp94 proteins.
-
FITC-labeled Geldanamycin (fluorescent probe).
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin (BGG).
-
This compound stock solution in DMSO.
-
384-well, low-volume, black, round-bottom polystyrene microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO vehicle control.
-
Add the fluorescent probe (FITC-Geldanamycin) to all wells at a final concentration of 5 nM.
-
Initiate the binding reaction by adding the respective Hsp90 isoform to each well at a final concentration of 6 nM.
-
Incubate the plate at room temperature for 4 hours in the dark.
-
Measure fluorescence polarization using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
-
Western Blot Analysis of TRAP1 Client Protein Degradation
This method is used to assess the effect of this compound on the stability of TRAP1 client proteins in cultured cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., PC-3, HeLa).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer buffer, and PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary antibodies against TRAP1 client proteins (e.g., Sorcin, SDHA), cytosolic Hsp90 clients (e.g., Akt, Cdk4), Hsp70, and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO vehicle for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagents and an imaging system.
-
Seahorse XF Analyzer Assay for Cellular Respiration
This assay measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial oxidative phosphorylation.
-
Reagents and Materials:
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Calibrant.
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, adjusted to pH 7.4.
-
This compound stock solution in DMSO.
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.
-
Seahorse XFe96 or XFe24 Analyzer.
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
One hour prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds and this compound at the desired concentrations.
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
Measure the basal OCR, and then sequentially inject this compound, oligomycin, FCCP, and rotenone/antimycin A to determine the key parameters of mitochondrial respiration.
-
Normalize the OCR data to cell number or protein concentration.
-
Mitochondrial Membrane Potential Assay
This assay utilizes a fluorescent dye, such as JC-1 or TMRM, to measure changes in the mitochondrial membrane potential (ΔΨm) upon treatment with this compound.
-
Reagents and Materials:
-
JC-1 or TMRM fluorescent dye.
-
Cancer cell line of interest.
-
Black, clear-bottom 96-well plates.
-
This compound stock solution in DMSO.
-
FCCP (as a positive control for depolarization).
-
Fluorescence microscope or plate reader.
-
-
Procedure (using JC-1):
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat the cells with this compound or DMSO for the desired time. Include a positive control group treated with FCCP.
-
Remove the media and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity using a plate reader or visualize under a fluorescence microscope.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, emission ~590 nm).
-
Apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers, emission ~530 nm).
-
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
-
Visualizations: Signaling Pathways and Experimental Workflows
TRAP1 Signaling and Inhibition by this compound
Caption: TRAP1 signaling pathway in the mitochondrion and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the biochemical and cellular evaluation of this compound.
Logical Diagram of TRAP1 Selective Inhibition
Caption: Selective inhibition of TRAP1 over other Hsp90 isoforms by this compound.
References
- 1. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial oxidative phosphorylation TRAP(1)ped in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Landscape of TRAP1 Inhibition: A Technical Guide to the Targets of TRAP1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial paralog of the molecular chaperone HSP90, has emerged as a critical regulator of mitochondrial proteostasis and cellular metabolism.[1][2] Its overexpression in various cancers is linked to metabolic reprogramming, resistance to apoptosis, and adaptation to the harsh tumor microenvironment.[1][3] These roles have positioned TRAP1 as a compelling target for anticancer drug development. This technical guide delves into the cellular targets of TRAP1-IN-2, a potent and selective inhibitor of TRAP1. While specific quantitative data for this compound is not yet publicly available, this document synthesizes the known cellular interactome of TRAP1 and the downstream effects of its inhibition, drawing from studies on closely related and well-characterized TRAP1 inhibitors.
Core Cellular Functions and Targets of TRAP1
TRAP1's primary localization within the mitochondrial matrix allows it to modulate a distinct set of client proteins involved in crucial mitochondrial functions.[2] Inhibition of TRAP1 with small molecules like this compound is expected to disrupt these interactions, leading to client protein destabilization and degradation, and ultimately impacting cellular signaling and viability.
Data Presentation: Known Cellular Targets and Consequences of TRAP1 Inhibition
The following tables summarize the key cellular proteins and pathways affected by TRAP1 activity. The quantitative data provided is representative of potent and selective TRAP1 inhibitors developed to date.
Table 1: Direct Client Proteins and Interactors of TRAP1
| Target Protein/Complex | Cellular Process | Effect of TRAP1 Binding | Consequence of Inhibition | Representative Inhibitor IC50 (nM) |
| Succinate Dehydrogenase (SDH), Complex II | Mitochondrial Respiration, TCA Cycle | Inhibition of enzymatic activity.[2][3] | Increased SDH activity, altered metabolism. | 63.5 (Compound 6f)[1][4] |
| Cytochrome c Oxidase, Complex IV | Mitochondrial Respiration | Indirect inhibition via c-Src.[2][5] | Increased respiratory chain activity. | N/A |
| c-Src (mitochondrial pool) | Signal Transduction, Respiration | Sequestration and inhibition.[5] | Activation of downstream signaling. | N/A |
| Cyclophilin D (CypD) | Mitochondrial Permeability Transition | Inhibition of mPTP opening.[3] | Sensitization to apoptosis. | N/A |
| PINK1 | Mitochondrial Quality Control | Substrate for phosphorylation.[6] | Disruption of mitophagy signaling. | N/A |
| Sterol regulatory element-binding protein 2 (SREBP2) | Cholesterol Biosynthesis | Stabilization | Proteasomal degradation, reduced cholesterol synthesis.[7] | N/A |
| Sorcin | Calcium Homeostasis | Stabilization.[5][8] | Destabilization, altered Ca2+ signaling.[8] | N/A |
Table 2: Downstream Cellular Processes Modulated by TRAP1 Inhibition
| Cellular Process | Effect of TRAP1 Inhibition | Key Molecular Mediators |
| Mitochondrial Respiration | Increased Oxygen Consumption Rate (OCR).[3] | SDH, Complex IV |
| Glycolysis | Enhanced glycolytic metabolism.[9] | HIF-1α |
| Apoptosis | Increased sensitivity to apoptotic stimuli.[10] | CypD, Cytochrome c |
| Metabolic Reprogramming | Reversal of the Warburg effect.[3][11] | HIF-1α, c-Myc |
| Mitochondrial Membrane Potential | Disruption.[9] | Respiratory Chain Complexes |
| DNA Damage Response | Acceleration.[12] | γH2AX |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the central role of TRAP1 in cellular signaling and a typical workflow for identifying the targets of a TRAP1 inhibitor.
References
- 1. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of LXR Receptors and Inhibition of TRAP1 Causes Synthetic Lethality in Solid Tumors [mdpi.com]
- 8. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bmbreports.org [bmbreports.org]
- 11. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TRAP1 Inhibition by TRAP1-IN-2 on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) has emerged as a critical regulator of mitochondrial bioenergetics, playing a pivotal role in the metabolic reprogramming of cancer cells. TRAP1 typically acts as a negative regulator of mitochondrial respiration, thereby promoting a glycolytic phenotype. Consequently, inhibition of TRAP1 presents a compelling therapeutic strategy to reprogram cancer metabolism and enhance cellular susceptibility to stress. This technical guide provides an in-depth analysis of the effects of TRAP1 inhibition, with a focus on the potent and selective inhibitor TRAP1-IN-2 (also reported as TRAP1-IN-1 or compound 35), on mitochondrial respiration. We will delve into the mechanism of action, present quantitative data, detail experimental protocols for assessing mitochondrial function, and visualize the underlying signaling pathways.
TRAP1 and Its Role in Mitochondrial Respiration
TRAP1, a member of the HSP90 family, is predominantly localized in the mitochondrial matrix. In numerous cancer cell types, TRAP1 is overexpressed and contributes to a metabolic switch from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon known as the Warburg effect. TRAP1 exerts its influence on mitochondrial respiration through several mechanisms:
-
Inhibition of Electron Transport Chain (ETC) Complexes: TRAP1 has been shown to directly interact with and inhibit the activity of Complex II (Succinate Dehydrogenase, SDH) and Complex IV (Cytochrome c Oxidase) of the electron transport chain[1][2][3]. This inhibition curtails the flow of electrons and subsequent oxygen consumption.
-
Regulation of Succinate Metabolism: By inhibiting SDH, TRAP1 leads to the accumulation of succinate. Elevated succinate levels can stabilize the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF1α), even in the presence of oxygen, further promoting a glycolytic metabolism[2][3].
-
Modulation of mitochondrial c-Src: TRAP1 interacts with and regulates the activity of mitochondrial c-Src kinase. TRAP1 deficiency leads to deregulated c-Src activity, which in turn enhances the activity of respiratory complex IV, leading to increased ATP and reactive oxygen species (ROS) levels[4][5].
Given that TRAP1 suppresses mitochondrial respiration, its inhibition is expected to reverse these effects, leading to an increase in oxygen consumption and a greater reliance on OXPHOS.
This compound: A Potent and Selective TRAP1 Inhibitor
This compound (TRAP1-IN-1) is a radicicol-derived, potent, and selective inhibitor of TRAP1[6][7]. Its mechanism of action involves:
-
Selective Binding: It exhibits over 250-fold selectivity for TRAP1 over Grp94, another HSP90 paralog[6][7].
-
Disruption of TRAP1 Structure and Function: this compound disrupts the stability of the TRAP1 tetramer and induces the degradation of TRAP1 client proteins[6][7].
-
Inhibition of Mitochondrial Respiration: Interestingly, while genetic knockdown of TRAP1 generally increases respiration, the pharmacological inhibitor this compound has been reported to inhibit mitochondrial complex I of OXPHOS[7]. This suggests a potentially distinct or more complex mechanism of action compared to simple TRAP1 removal.
-
Metabolic Reprogramming: Treatment with this compound leads to a disruption of the mitochondrial membrane potential and an enhancement of glycolysis[6][7].
Quantitative Data on TRAP1 Inhibition
The following tables summarize the quantitative effects of TRAP1 inhibition on cellular processes.
| Inhibitor | Cell Line | Parameter | Value | Reference |
| TRAP1-IN-1 (Compound 35) | HCT116 | Anti-proliferative IC50 | Not specified | [6] |
| TRAP1-IN-1 (Compound 36) | HCT116 | Anti-proliferative IC50 | Not specified | [6] |
| Gamitrinib-triphenylphosphonium (GTPP) | HCT116 | Cell Viability (7 µM GTPP + 10 µM H2O2) | ~20% | [8] |
Table 1: Anti-proliferative and Cytotoxic Effects of TRAP1 Inhibitors.
| Condition | Cell Type | Parameter | Change | Reference |
| TRAP1 Knockout | Mouse Embryonic Fibroblasts | Basal Oxygen Consumption Rate (OCR) | Increased | [4] |
| TRAP1 Knockout | Mouse Embryonic Fibroblasts | Maximal Respiratory Capacity | Increased | [4] |
| TRAP1 Knockdown | Saos-2 | Oxygen Consumption Rate (OCR) | Significantly Increased | [9] |
| TRAP1 Overexpression | Non-transformed Fibroblasts | Mitochondrial Respiration | Reduced | [9] |
Table 2: Effects of Genetic TRAP1 Modulation on Mitochondrial Respiration.
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer is a standard tool for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time[10][11].
Objective: To determine the key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF96 or similar Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial Stress Test Compounds:
-
Oligomycin (Complex V inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
Procedure:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the instrument and then start the assay. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors and measurement of the corresponding OCR changes.
-
Data Analysis: The Seahorse software calculates the key mitochondrial parameters based on the changes in OCR after each injection.
Signaling Pathways and Experimental Workflows
TRAP1 Signaling Pathway in Mitochondrial Respiration
Caption: TRAP1 negatively regulates mitochondrial respiration by inhibiting Complexes II and IV, and c-Src.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: Workflow of the Seahorse XF Cell Mito Stress Test for measuring mitochondrial respiration.
Conclusion
TRAP1 is a key negative regulator of mitochondrial respiration, and its inhibition represents a promising avenue for cancer therapy. The specific inhibitor this compound offers a valuable tool to probe the function of TRAP1 and to induce metabolic reprogramming in cancer cells. While genetic ablation of TRAP1 generally leads to an increase in oxidative phosphorylation, pharmacological agents like this compound may have more complex effects, including direct inhibition of ETC complexes. The Seahorse XF Cell Mito Stress Test provides a robust and detailed method for quantifying the impact of such inhibitors on mitochondrial function. Further research into the precise molecular interactions of this compound within the mitochondria will be crucial for optimizing its therapeutic potential.
References
- 1. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer | PLOS One [journals.plos.org]
- 2. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 4. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TRAP1 in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial member of the Heat Shock Protein 90 (HSP90) family, has emerged as a critical regulator of metabolic reprogramming in cancer.[1][2] Its expression and function are highly context-dependent, exhibiting both oncogenic and tumor-suppressive roles across different malignancies.[1] This technical guide provides an in-depth analysis of TRAP1's multifaceted role in cancer metabolism, detailing its impact on oxidative phosphorylation and glycolysis, outlining key signaling pathways, and presenting detailed experimental protocols for its study. Quantitative data from various studies are summarized to offer a comparative perspective, and its potential as a therapeutic target is discussed.
Introduction: TRAP1, a Mitochondrial Chaperone with a Dual Identity
TRAP1 is predominantly localized within the mitochondrial matrix, where it functions as a molecular chaperone, ensuring protein quality control and maintaining mitochondrial integrity.[3] Unlike other HSP90 family members, TRAP1 plays a direct and pivotal role in cellular bioenergetics. Its expression is frequently dysregulated in cancer; it is overexpressed in malignancies such as glioblastoma, colorectal, breast, and prostate cancer, often correlating with drug resistance.[1] Conversely, TRAP1 is downregulated in other cancers like ovarian, bladder, and renal cell carcinoma, where lower expression is paradoxically linked to worse prognoses.[1] This dual role underscores the complexity of its function, which appears to be intricately tied to the specific metabolic wiring of the tumor.[1]
The Metabolic Switch: TRAP1's Influence on OXPHOS and Glycolysis
TRAP1 is a central figure in the metabolic dichotomy between oxidative phosphorylation (OXPHOS) and aerobic glycolysis (the Warburg effect). Its primary mechanism involves the direct interaction with and modulation of key components of the electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.
Inhibition of Oxidative Phosphorylation
A substantial body of evidence points to TRAP1 as a negative regulator of mitochondrial respiration.[4] It achieves this by:
-
Inhibiting Succinate Dehydrogenase (SDH/Complex II): TRAP1 directly binds to the SDHB subunit of Complex II, inhibiting its enzymatic activity.[1] This leads to a bottleneck in the TCA cycle and the electron transport chain.[1]
-
Downregulating Complex IV Activity: TRAP1 indirectly inhibits Complex IV (Cytochrome c Oxidase) activity. This is mediated through its interaction with the mitochondrial tyrosine kinase c-Src.[5] TRAP1 binds to and maintains c-Src in an inactive state, preventing the c-Src-mediated phosphorylation and activation of ETC complexes.[6]
By suppressing OXPHOS, high levels of TRAP1 reduce the production of reactive oxygen species (ROS), thereby shielding cancer cells from oxidative stress and apoptosis.[6]
Promotion of Aerobic Glycolysis
The suppression of OXPHOS by TRAP1 often coincides with a metabolic shift towards glycolysis. This is not merely a compensatory mechanism but an active reprogramming of cellular metabolism. TRAP1 promotes the Warburg phenotype through several interconnected mechanisms:
-
HIF-1α Stabilization: The TRAP1-mediated inhibition of SDH leads to the accumulation of its substrate, succinate.[5] Succinate acts as an oncometabolite, competitively inhibiting prolyl hydroxylases (PHDs), the enzymes responsible for marking the Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation.[5] The resulting stabilization of HIF-1α, even under normoxic conditions (a state known as pseudo-hypoxia), activates a broad transcriptional program that upregulates glycolytic enzymes and glucose transporters (e.g., GLUT1).[5]
-
Regulation of Glycolytic Enzymes: In colorectal cancer, TRAP1 has been shown to interact with and regulate the activity and stability of Phosphofructokinase-1 (PFK1), a key rate-limiting enzyme in glycolysis. This interaction enhances lactate production to compensate for reduced OXPHOS.[7]
This metabolic rewiring provides cancer cells with the necessary building blocks for rapid proliferation and enhances their survival under the fluctuating oxygen and nutrient conditions typical of the tumor microenvironment.[5]
Key Signaling Pathways Involving TRAP1
TRAP1's influence on cancer metabolism is orchestrated through its integration into critical signaling networks. Understanding these pathways is crucial for developing targeted therapeutic strategies.
The TRAP1-SDH-HIF-1α Axis
This pathway is central to TRAP1's role in promoting the Warburg effect. High TRAP1 expression leads to the inhibition of SDH, causing succinate to accumulate. Succinate then inhibits PHDs, leading to the stabilization and activation of HIF-1α. Activated HIF-1α translocates to the nucleus and drives the expression of genes involved in glycolysis, angiogenesis, and cell survival.
References
- 1. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial oxidative phosphorylation TRAP(1)ped in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 7. TRAP1 enhances Warburg metabolism through modulation of PFK1 expression/activity and favors resistance to EGFR inhibitors in human colorectal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of TRAP1 Inhibitors: A Technical Guide
Disclaimer: No specific efficacy data or experimental protocols for a compound named "Trap1-IN-2" are publicly available. This guide provides a summary of preliminary efficacy data and methodologies for the broader class of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) inhibitors based on existing research.
For Researchers, Scientists, and Drug Development Professionals.
This technical whitepaper details the foundational efficacy, mechanism of action, and experimental evaluation of TRAP1 inhibitors as potential anti-cancer agents. TRAP1, a mitochondrial chaperone in the HSP90 family, is a key regulator of mitochondrial homeostasis and metabolic reprogramming in cancer cells.[1][2][3] Its inhibition represents a promising therapeutic strategy.
Quantitative Efficacy Data Summary
The following tables summarize the quantitative efficacy of various TRAP1 inhibition strategies, from specific small molecules to gene knockdown experiments.
Table 1: In Vitro Efficacy of TRAP1 Inhibitors
| Inhibitor/Method | Cell Line(s) | Efficacy Metric | Finding |
| Gamitrinibs | Glioblastoma cell lines | Comparative Potency | 5- to 10-fold more effective at killing glioblastoma cells than the HSP90 inhibitor 17-AAG.[4] |
| Gamitrinibs | NCI-60 panel | Growth Inhibition | At least 50% reduction in cell growth across all 60 cancer cell lines.[4] |
| Gamitrinibs | Prostate cancer cell lines | Cell Viability | Micromolar concentrations effectively eliminate hormone-refractory, drug-resistant, and metastatic prostate cancer cells.[4] |
| Inhibitor 6f | (Biochemical Assay) | IC50 | 63.5 nM for TRAP1.[5] |
| Inhibitor 6f | (Biochemical Assay) | Selectivity | 78-fold selective for TRAP1 over Hsp90α and 30-fold selective over Grp94.[5] |
| TRAP1 siRNA | H1299 & A549 (NSCLC) | Cell Proliferation | Significant reduction in cell growth and number of Ki67-positive cells.[6] |
| TRAP1 siRNA | A549 (NSCLC) | Cell Cycle | Significant reduction in the percentage of cells in the G2/M phase.[6] |
| TRAP1 siRNA | A549 (NSCLC) | Apoptosis | Increased rates of apoptosis.[6] |
Table 2: In Vivo Efficacy of TRAP1 Inhibitors
| Inhibitor/Method | Animal Model | Tumor Type | Key Finding |
| Gamitrinibs | Nude mice with intracranial U87-Luc xenografts | Glioblastoma | Combination with a TRAIL inhibitor suppressed tumor growth up to 10x better than vehicle and 5x better than either agent alone.[4] |
| Gamitrinibs | CB17 SCID/beige mice with orthotopic PC3 cell injection in tibiae | Bone Metastatic Prostate | Inhibited bone loss in 100% of subjects.[4] |
| TRAP1 Knock-down | Nude mice with cancer cell line injections | Various | Abrogates the transforming potential of cancer cell lines.[7] |
Core Signaling and Mechanism of Action
TRAP1 plays a dual role in protecting cancer cells: it suppresses apoptosis and rewires metabolism to favor glycolysis, a phenomenon known as the Warburg effect.[1][8][9] Inhibition of TRAP1 reverses these protective mechanisms, leading to cell death and reduced tumor growth.
TRAP1 inhibition disrupts the electron transport chain, leading to increased production of reactive oxygen species (ROS) and opening of the mitochondrial permeability transition pore (PTP).[4][9] This cascade culminates in the release of pro-apoptotic factors and ultimately, cell death. Concurrently, loss of TRAP1 function impairs the metabolic shift to glycolysis, starving cancer cells of the energy required for rapid proliferation.[7][10]
Experimental Protocols & Methodologies
The evaluation of TRAP1 inhibitors involves a series of in vitro and in vivo assays designed to confirm target engagement, cellular effects, and anti-tumor efficacy.
A standard workflow for in vitro characterization is as follows:
-
Target Engagement & Selectivity:
-
Protocol: Perform biochemical assays to determine the half-maximal inhibitory concentration (IC50) of the compound against TRAP1 and its paralogs, cytosolic Hsp90α and ER-resident Grp94, to establish potency and selectivity.[5]
-
-
Cellular Proliferation and Viability:
-
Apoptosis Induction:
-
Mitochondrial Function:
-
Protocol: To measure mitochondrial membrane potential, treat cells with the inhibitor and then incubate with a fluorescent dye like TMRM. Analyze fluorescence via flow cytometry. To measure ATP levels, use a commercial luminescence-based ATP detection kit.[6]
-
-
Subcutaneous Xenograft Model:
-
Protocol: Subcutaneously inject cancer cells (e.g., 2-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID). Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle and treatment groups. Administer the TRAP1 inhibitor systemically (e.g., via intraperitoneal injection) on a defined schedule. Monitor tumor volume and body weight regularly.[7]
-
-
Orthotopic Models:
-
Protocol: For specific cancer types, use orthotopic models to better replicate the tumor microenvironment. For glioblastoma, inject U87-Luc cells intracranially.[4] For bone-metastatic prostate cancer, inject PC3 cells directly into the tibiae of mice.[4] Efficacy can be measured by bioluminescence imaging (for luciferase-expressing cells) or by assessing endpoints like bone degradation.[4]
-
Logical Framework for Therapeutic Action
The anti-cancer effect of TRAP1 inhibition is a logical consequence of disrupting key mitochondrial homeostatic functions that are hijacked by tumors for survival and growth.
References
- 1. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into molecular chaperone TRAP1 as a feasible target for future cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, Function, and Inhibitors of the Mitochondrial Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wistar.org [wistar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
Technical Whitepaper: Investigating the Anti-Apoptotic Function of the Mitochondrial Chaperone TRAP1 with Small-Molecule Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research did not yield specific public data on an inhibitor named "Trap1-IN-2." Therefore, this guide utilizes data and methodologies associated with well-characterized, selective TRAP1 inhibitors, such as Gamitrinib-triphenylphosphonium (GTPP) and others, to serve as a representative framework for investigating the anti-apoptotic function of TRAP1.
Introduction: TRAP1, a Guardian of the Mitochondria
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as HSP75, is a mitochondrial molecular chaperone belonging to the Heat Shock Protein 90 (Hsp90) family.[1][2] Unlike its cytosolic counterparts, TRAP1 is primarily localized within the mitochondrial matrix, where it plays a pivotal role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from various stressors.[2][3] In numerous cancer types, TRAP1 is overexpressed, contributing to a pro-survival phenotype characterized by metabolic reprogramming towards aerobic glycolysis (the Warburg effect) and significant resistance to apoptosis.[4][5][6]
The anti-apoptotic function of TRAP1 is a critical aspect of its role in tumorigenesis. It primarily exerts this function by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a key event that precedes the release of pro-apoptotic factors like cytochrome c.[2][7] By stabilizing mitochondrial function and preventing the initiation of the intrinsic apoptotic cascade, TRAP1 allows cancer cells to evade programmed cell death induced by chemotherapy, radiation, and oxidative stress.[8][9]
This technical guide details the signaling pathways governed by TRAP1, presents experimental protocols to investigate its anti-apoptotic role, and summarizes the expected quantitative outcomes following its inhibition by specific small-molecule antagonists.
The TRAP1 Anti-Apoptotic Signaling Pathway
TRAP1's cytoprotective effects are centered on its ability to regulate the mPTP. Under cellular stress conditions (e.g., oxidative stress, calcium overload), the mPTP opens, leading to the loss of mitochondrial membrane potential, swelling of the mitochondria, and the release of cytochrome c into the cytosol.[2] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome and the activation of initiator caspase-9, which in turn cleaves and activates executioner caspase-3, culminating in apoptosis.[2][10]
TRAP1 counteracts this process through several mechanisms:
-
Direct mPTP Regulation: TRAP1 is part of a multichaperone complex that includes Hsp90 and Hsp60, which antagonizes the pro-apoptotic activity of cyclophilin D (CypD), a key regulator of the mPTP.[3][11] By inhibiting CypD, TRAP1 prevents mPTP opening.[2]
-
ROS Reduction: TRAP1 helps reduce the levels of reactive oxygen species (ROS), which are potent inducers of mPTP opening and apoptosis.[1][6][7]
-
Client Protein Stabilization: TRAP1 ensures the proper folding and stability of other mitochondrial proteins, further contributing to mitochondrial homeostasis and preventing stress signals that could trigger apoptosis.
Experimental Framework for a TRAP1 Inhibitor
To validate the anti-apoptotic function of TRAP1 and assess the efficacy of a specific inhibitor, a multi-assay approach is required. The following workflow outlines the key steps to characterize the inhibitor's effects on cell viability, apoptotic markers, and specific enzyme activity.
Quantitative Data from TRAP1 Inhibition Studies
Inhibition of TRAP1 is expected to sensitize cancer cells to apoptosis, reduce their viability, and increase the expression of apoptotic markers. The following tables summarize representative quantitative data based on published studies using TRAP1 inhibitors like GTPP.
Table 1: Effect of TRAP1 Inhibition on Cell Viability (MTT Assay)
| Cell Line | Treatment (24h) | Concentration (µM) | Relative Cell Viability (%) |
|---|---|---|---|
| HCT116 | Control (Untreated) | 0 | 100 ± 4.5 |
| HCT116 | H₂O₂ | 10 | 75 ± 5.1 |
| HCT116 | GTPP | 5 | 82 ± 3.9 |
| HCT116 | H₂O₂ + GTPP | 10 + 5 | 48 ± 6.2 |
Data are representative, adapted from findings suggesting synergistic effects of TRAP1 inhibition and oxidative stress.[12]
Table 2: Apoptosis Induction by TRAP1 Knockdown (Annexin V / PI Staining)
| Cell Line | Condition | Intact Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|---|
| A549 | Control siRNA | 92.1 ± 2.5 | 3.5 ± 0.8 | 4.4 ± 1.1 |
| A549 | TRAP1 siRNA | 81.3 ± 3.1 | 10.2 ± 1.5 | 8.5 ± 2.0 |
| A549 | Control + Staurosporine | 65.7 ± 4.0 | 18.9 ± 2.2 | 15.4 ± 2.8 |
| A549 | TRAP1 siRNA + Staurosporine | 40.2 ± 5.2 | 35.1 ± 3.6 | 24.7 ± 3.1 |
Data are representative, based on studies showing TRAP1 knockdown increases baseline and drug-induced apoptosis.[9]
Table 3: Apoptotic Marker Expression (Western Blot Densitometry)
| Protein | Treatment | Fold Change vs. Control |
|---|---|---|
| Cleaved Caspase-3 | TRAP1 Inhibition | 2.5x increase |
| Cleaved PARP | TRAP1 Inhibition | 3.1x increase |
| TRAP1 | TRAP1 Inhibition | 0.2x (degradation) |
Represents expected outcomes from TRAP1 inhibitor treatment, leading to activation of the caspase cascade.[9]
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the TRAP1 inhibitor (e.g., 0-10 µM GTPP) with or without an apoptotic stimulus (e.g., 10 µM H₂O₂) for 24 hours.[12] Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to determine relative cell viability.
Western Blotting for Apoptotic Markers
This protocol detects changes in the expression levels of key proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
TRAP1 (e.g., Cell Signaling Technology #13405)[13]
-
Cleaved Caspase-3 (e.g., Cell Signaling Technology #9661)
-
Cleaved PARP (e.g., Cell Signaling Technology #5625)
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis to quantify protein levels relative to the loading control.
Caspase-3 Colorimetric Assay
This assay directly measures the enzymatic activity of executioner caspase-3.
-
Sample Preparation:
-
Induce apoptosis in cell cultures (e.g., 1-2 x 10⁶ cells) with the TRAP1 inhibitor.
-
Pellet the cells and lyse them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[14]
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Quantify protein concentration.[14]
-
-
Assay Execution:
-
Load 50-200 µg of protein per well into a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare a reaction mix by adding DTT to the 2x Reaction Buffer. Add 50 µL of this mix to each well.[15]
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).[14][15]
-
Include a background control (no cell lysate).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 400 or 405 nm in a microplate reader.[15]
-
-
Analysis: Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to the untreated control after subtracting the background reading.
Conclusion and Future Directions
TRAP1 is a validated and compelling target in oncology due to its central role in suppressing the mitochondrial apoptotic pathway. Investigating its function with specific inhibitors provides crucial insights into the mechanisms of apoptosis resistance in cancer. The methodologies outlined in this guide—spanning cell viability, protein expression, and enzyme activity assays—offer a robust framework for characterizing novel TRAP1 inhibitors like "this compound." Such studies are essential for the preclinical validation of these compounds and for advancing a new class of mitochondrially-targeted cancer therapeutics into clinical development. Future work should focus on in vivo efficacy, biomarker identification for patient stratification, and potential combination therapies to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 3. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 6. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAP1 in Oxidative Stress and Neurodegeneration [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor necrosis factor receptor-associated protein 1 regulates hypoxia-induced apoptosis through a mitochondria-dependent pathway mediated by cytochrome c oxidase subunit II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRAP1/HSP75 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. mpbio.com [mpbio.com]
- 15. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of TRAP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial molecular chaperone belonging to the Heat Shock Protein 90 (Hsp90) family.[1][2] It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from various stressors.[3][4][5] Dysregulation of TRAP1 function has been implicated in the progression of various diseases, including cancer, making it an attractive therapeutic target.[3] These application notes provide detailed protocols for the in vitro evaluation of TRAP1 inhibitors, using "Trap1-IN-2" as a representative compound. The primary assay described is the measurement of TRAP1's ATPase activity, which is fundamental to its chaperone function.[6][7]
Signaling Pathway of TRAP1 in Mitochondria
TRAP1 is a key regulator of mitochondrial homeostasis. It interacts with and modulates the activity of numerous client proteins involved in metabolic pathways and cell survival. For instance, TRAP1 can inhibit the activity of Succinate Dehydrogenase (SDH), a component of both the electron transport chain (Complex II) and the Krebs cycle. This inhibition can lead to a metabolic shift towards aerobic glycolysis, a hallmark of many cancer cells.[1] TRAP1 also interacts with Cyclophilin D (CyPD), a component of the mitochondrial permeability transition pore (mPTP), thereby regulating mitochondrial-mediated apoptosis.[4][8] Furthermore, TRAP1's chaperone activity is intrinsically linked to its ability to bind and hydrolyze ATP.[2][6]
Caption: TRAP1 signaling pathway in mitochondria.
Key In Vitro Assays for TRAP1 Inhibitor Evaluation
Several in vitro assays can be employed to characterize the activity of TRAP1 inhibitors.
-
TRAP1 ATPase Activity Assay: Directly measures the enzymatic activity of TRAP1. This is the most common and direct method to quantify inhibitor potency.
-
Fluorescence Polarization (FP) Assay: Determines the binding affinity of an inhibitor to TRAP1. This is particularly useful for high-throughput screening.[9]
-
Protein-Protein Interaction (PPI) Assays: Assesses the inhibitor's ability to disrupt the interaction between TRAP1 and its binding partners or client proteins.[8][10][11]
-
Mitochondrial Respiration Assay: Evaluates the downstream effect of TRAP1 inhibition on mitochondrial function in isolated mitochondria or cell lines.[12]
This document will focus on the detailed protocol for the TRAP1 ATPase Activity Assay.
Experimental Protocol: TRAP1 ATPase Activity Assay
This protocol describes the determination of the inhibitory activity of this compound on human TRAP1 ATPase activity using a malachite green-based phosphate detection method.
Materials and Reagents
-
Recombinant Human TRAP1 Protein
-
This compound (or other test inhibitor)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 40 mM HEPES (pH 7.5), 5 mM MgCl₂, 100 mM KCl, 0.1% BSA
-
Malachite Green Reagent A: 0.045% Malachite Green in water
-
Malachite Green Reagent B: 4.2% Ammonium Molybdate in 4N HCl
-
Malachite Green Reagent C: 1.5% Polyvinyl alcohol
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplates (clear, flat-bottom)
-
Incubator
-
Microplate reader
Experimental Workflow
Caption: Workflow for the TRAP1 ATPase activity assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a 1 mM ATP stock solution in Assay Buffer.
-
Prepare a phosphate standard curve (e.g., 0 to 40 µM) using the phosphate standard.
-
Prepare the Malachite Green working solution by mixing Reagent A, B, and C in a 100:25:2 ratio. This solution should be prepared fresh.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 20 µL of recombinant human TRAP1 (final concentration ~500 ng per reaction) to all wells except the 'no enzyme' control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the ATPase reaction by adding 20 µL of 1 mM ATP solution to all wells (final concentration will vary based on total volume).
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on enzyme activity.[6]
-
-
Detection:
-
Stop the reaction and develop the color by adding 100 µL of the fresh Malachite Green working solution to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a phosphate standard curve by plotting absorbance versus phosphate concentration.
-
Determine the amount of phosphate released in each well by interpolating from the standard curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Data Presentation
Quantitative data from inhibitor studies should be summarized for clear comparison.
Table 1: Inhibitory Activity of this compound against TRAP1
| Compound | IC50 (nM) [ATPase Assay] | Ki (nM) | Fold Selectivity (vs. Hsp90α) |
|---|---|---|---|
| This compound | 65 | 45 | >100 |
| Control Inhibitor | 150 | 110 | 20 |
Note: The data presented are for illustrative purposes only.
Table 2: Binding Affinity of this compound
| Compound | Assay Type | Kd (nM) |
|---|---|---|
| This compound | Fluorescence Polarization | 80 |
| this compound | Surface Plasmon Resonance | 75 |
Note: The data presented are for illustrative purposes only.
Troubleshooting and Considerations
-
High Background: Ensure all glassware and plasticware are phosphate-free. The ATP stock may contain contaminating phosphate; consider using a high-purity source.
-
Low Signal: The TRAP1 enzyme may have low activity. Optimize enzyme concentration and incubation time. Ensure the assay buffer conditions (pH, ionic strength) are optimal.
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate results. Visually inspect the wells for precipitation. The final DMSO concentration should be optimized and consistent across all wells.
-
Selectivity: To determine if an inhibitor is selective for TRAP1, it is essential to perform counter-screens against other Hsp90 isoforms, such as the cytosolic Hsp90α and the ER-resident Grp94.[9][13]
By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy and mechanism of action of novel TRAP1 inhibitors, facilitating the development of new therapeutic agents.
References
- 1. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATPase cycle of the mitochondrial Hsp90 analog Trap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAP1 | Abcam [abcam.com]
- 6. O-GlcNAcylation suppresses TRAP1 activity and promotes mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays Using Trap1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Trap1-IN-2, a potent and selective inhibitor of the mitochondrial chaperone TRAP1, in various cell-based assays. The protocols detailed below are designed to assess the target engagement, cellular viability, induction of apoptosis, and impact on mitochondrial function upon treatment with this compound.
Introduction to TRAP1 and this compound
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as HSP75, is a mitochondrial molecular chaperone belonging to the HSP90 family.[1][2][3][4] It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from oxidative stress and apoptosis.[2][3][5][6] TRAP1 is overexpressed in various cancers, including prostate, colorectal, and non-small cell lung cancer, where it contributes to drug resistance and tumor progression.[2][4][7] This makes TRAP1 a compelling target for anti-cancer drug development. This compound is a small molecule inhibitor designed to specifically target the ATPase activity of TRAP1, leading to the disruption of its chaperone function and subsequent downstream cellular effects.
Data Presentation
The following tables summarize quantitative data from studies on TRAP1 inhibition. While specific data for this compound is emerging, these values from analogous TRAP1 inhibitors provide a valuable reference for expected outcomes.
Table 1: Cellular Viability (IC50) of TRAP1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | TRAP1 Inhibitor | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | Compound 2 | 0.34 | [8] |
| HTB-26 | Breast Cancer | Compound 1 | 10 - 50 | [8] |
| PC-3 | Pancreatic Cancer | Compound 1 | 10 - 50 | [8] |
| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10 - 50 | [8] |
| HCT116 | Colorectal Carcinoma | Compound 1 | 22.4 | [8] |
| MCF-7 | Breast Cancer | Complex 4 | 0.63 | [9] |
| MCF-7 | Breast Cancer | Complex 5 | 0.78 | [9] |
Table 2: Effects of TRAP1 Inhibition on Mitochondrial Function
| Cell Line | Parameter Measured | Effect of TRAP1 Inhibition | Fold Change/Percentage | Reference |
| A549 | ATP Production | Reduction | ~30% | [10][11] |
| A549 | Mitochondrial Membrane Potential (TMRM uptake) | Reduction | Significant | [10][11] |
| HCT116 | Oxygen Consumption Rate (OCR) | Increase | Marked | [12] |
| TRAP1 KO MAFs | Steady-state ATP levels | Increase | - | [13][14] |
| TRAP1 KO MAFs | Reactive Oxygen Species (ROS) | Increase | - | [13][14] |
| HCT116 | Cell Viability (GTPP + H₂O₂) | Reduction | Average 57.66% viability | [15] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to characterize the cellular effects of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay verifies the direct binding of this compound to TRAP1 within intact cells by measuring changes in the thermal stability of the TRAP1 protein.[1][16][17][18]
Protocol:
-
Cell Culture: Plate cells (e.g., HCT116, A549) in a 10 cm dish and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Harvesting: Scrape cells in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the soluble TRAP1 levels by Western blotting using a TRAP1-specific antibody. Increased thermal stability in the presence of this compound is indicated by a higher amount of soluble TRAP1 at elevated temperatures compared to the vehicle control.
Cell Viability Assay (MTT or Crystal Violet)
This protocol determines the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Crystal Violet Assay:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis following treatment with this compound.[10][19]
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mitochondrial Function Assays
These assays assess the impact of this compound on key mitochondrial parameters.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer compatible with ATP measurement kits.
-
ATP Measurement: Use a commercial ATP bioluminescence assay kit according to the manufacturer's instructions. This typically involves adding a luciferase-luciferin reagent to the cell lysate.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Normalization: Normalize the ATP levels to the total protein concentration of the lysate.
Protocol:
-
Staining: Treat cells with this compound. During the last 30 minutes of incubation, add a fluorescent dye such as TMRM or TMRE to the culture medium.
-
Imaging/Flow Cytometry:
-
For imaging, visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
For quantitative analysis, harvest the cells and analyze them by flow cytometry.
-
Protocol:
-
Staining: After treatment with this compound, incubate the cells with a ROS-sensitive fluorescent probe, such as MitoSOX Red for mitochondrial superoxide, for 15-30 minutes.
-
Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates elevated ROS levels.
Signaling Pathways Involving TRAP1
The following diagrams illustrate key signaling pathways where TRAP1 plays a regulatory role. Inhibition of TRAP1 with this compound is expected to modulate these pathways.
References
- 1. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. bmbreports.org [bmbreports.org]
- 3. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. TRAP1 regulation of mitochondrial life or death decision in cancer cells and mitochondria-targeted TRAP1 inhibitors -BMB Reports | Korea Science [koreascience.kr]
- 6. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Mitochondrial Chaperone TRAP1 Promotes Neoplastic Growth by Inhibiting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Apoptosis Assays [sigmaaldrich.com]
Application Notes and Protocols for TRAP1 Inhibition in Apoptosis Induction Studies
Disclaimer: The following application notes and protocols are based on the established role of the mitochondrial chaperone TRAP1 in apoptosis. The specific inhibitor "Trap1-IN-2" is not documented in the available scientific literature. Therefore, the quantitative data and specific treatment conditions provided are based on studies using other TRAP1 inhibitors (e.g., Gamitrinibs) or TRAP1 knockdown approaches (e.g., siRNA). Researchers using this compound should perform initial dose-response and time-course experiments to determine the optimal experimental conditions.
Introduction to TRAP1 and its Role in Apoptosis
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial molecular chaperone belonging to the Heat Shock Protein 90 (HSP90) family.[1][2] It plays a crucial role in maintaining mitochondrial integrity and protecting cells from various stressors, including those that induce apoptosis.[2][3] In many cancer types, TRAP1 is overexpressed, contributing to drug resistance and cell survival by inhibiting the mitochondrial permeability transition pore (mPTP) and reducing the release of pro-apoptotic factors like cytochrome c.[3][4][5] Inhibition of TRAP1 has been shown to sensitize cancer cells to apoptosis, making it an attractive target for therapeutic development.[4][6]
Key Functions of TRAP1 in Apoptosis Regulation:
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP): TRAP1 interacts with cyclophilin D, a key regulator of the mPTP, preventing its opening and the subsequent collapse of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[3][7]
-
Regulation of Reactive Oxygen Species (ROS): TRAP1 helps to control the levels of reactive oxygen species within the mitochondria.[3][8] While the exact mechanism is complex, its inhibition can lead to increased ROS, which can trigger apoptosis.
-
Interaction with Pro- and Anti-Apoptotic Proteins: TRAP1 can influence the activity of various proteins involved in the apoptotic cascade.[1]
Data Presentation: Efficacy of TRAP1 Inhibition on Apoptosis Induction
The following tables summarize quantitative data from studies investigating the effect of TRAP1 inhibition on apoptosis in various cancer cell lines. This data can serve as a reference for expected outcomes when using a TRAP1 inhibitor.
Table 1: Effect of TRAP1 Inhibition on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | TRAP1 Inhibitor/Method | IC50 Value | Reference |
| Glioblastoma (U87, LN229, T98G) | Glioblastoma | Gamitrinib | Not specified, synergistic with HDAC inhibitors | [9] |
| Prostate Cancer (PC3, DU145) | Prostate Cancer | Gamitrinibs | Not specified, induced rapid and complete killing | [4] |
| Non-Small Cell Lung Cancer (A549, H1299) | Lung Cancer | TRAP1 siRNA | Not applicable (knockdown) | [10] |
Note: Specific IC50 values for TRAP1 inhibitors are often cell-line dependent and need to be determined empirically.
Table 2: Apoptosis Induction Following TRAP1 Inhibition
| Cell Line | Cancer Type | TRAP1 Inhibition Method | Apoptosis Assay | Results | Reference |
| A549 | Non-Small Cell Lung Cancer | TRAP1 siRNA | Annexin V/PI | Increased apoptotic rates | [10] |
| Glioblastoma Cells | Glioblastoma | Gamitrinib + Panobinostat | Flow Cytometry (Cell Death Assays) | Significantly enhanced cell death | [9] |
| Cardiomyocytes | N/A (Hypoxia Model) | TRAP1 shRNA | TUNEL Staining | Increased apoptosis | [11] |
| Prostate Cancer Cells | Prostate Cancer | TRAP1 Silencing | Not specified | Enhanced apoptosis | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is used to determine the cytotoxic effect of a TRAP1 inhibitor and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TRAP1 inhibitor (e.g., this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the TRAP1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple (MTT) or orange (XTT) color develops.
-
Solubilization: If using MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with a TRAP1 inhibitor.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the TRAP1 inhibitor for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) following TRAP1 inhibition.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-TRAP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of apoptosis induction via TRAP1 inhibition.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Logical relationship for Western Blot analysis.
References
- 1. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 2. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 3. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring Mitochondrial Dysfunction with Trap1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone protein belonging to the Heat shock protein 90 (Hsp90) family.[1][2] It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting against oxidative stress.[3][4] In many cancer cells, TRAP1 is overexpressed and contributes to a metabolic shift towards aerobic glycolysis (the Warburg effect), promoting cell proliferation and survival.[5][6] Inhibition of TRAP1 can reverse this phenotype, leading to mitochondrial dysfunction and making it an attractive target for cancer therapy.[5][6] Trap1-IN-2 is a novel inhibitor designed to specifically target the mitochondrial chaperone TRAP1. These application notes provide a comprehensive guide for utilizing this compound to induce and measure mitochondrial dysfunction in a research setting.
Key Signaling Pathways and Experimental Workflow
The inhibition of TRAP1 by this compound is expected to induce a cascade of events within the mitochondria, leading to measurable dysfunction. A diagram of the expected signaling pathway and a general experimental workflow are presented below.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies of TRAP1 inhibition. These values can serve as a benchmark for experiments using this compound.
Table 1: Effects of TRAP1 Inhibition on Mitochondrial Function
| Parameter | Expected Change | Method | Cell Line Example | Reference |
| ATP Production | ~30% decrease | Bioluminescence Assay | A549 | [2][7] |
| Mitochondrial Membrane Potential | Significant decrease | TMRM Staining | A549 | [2][7] |
| Oxygen Consumption Rate (OCR) | Increase | Extracellular Flux Analysis | Mouse Embryonic Fibroblasts | [5] |
| Extracellular Acidification Rate (ECAR) | Decrease | Extracellular Flux Analysis | Mouse Embryonic Fibroblasts | [5] |
Table 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
| Parameter | Description | Expected Outcome with this compound | Reference |
| Melting Temperature (Tm) | Temperature at which 50% of the protein denatures. | Increased Tm of TRAP1 in the presence of this compound, indicating binding and stabilization. | [8][9] |
Experimental Protocols
Here are detailed protocols for key experiments to measure mitochondrial dysfunction induced by this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for TRAP1 Target Engagement
This protocol is adapted from general CETSA methodologies to confirm the direct binding of this compound to TRAP1 in a cellular context.[8][9][10]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
NP-40 lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Anti-TRAP1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
PCR tubes
-
Thermocycler
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for the desired time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Divide the cell suspension into equal aliquots in PCR tubes.
-
-
Heat Treatment:
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, leaving one aliquot at room temperature as a control.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
-
Western Blotting:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using an anti-TRAP1 antibody to detect the amount of soluble TRAP1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble TRAP1 against the temperature for both this compound treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. An increase in Tm for the this compound treated sample indicates target engagement.
-
Protocol 2: ATP Production Assay
This protocol measures the cellular ATP levels, which are expected to decrease upon TRAP1 inhibition.[2][7]
Materials:
-
96-well opaque plates
-
Cell culture medium
-
This compound
-
DMSO
-
Commercially available ATP bioluminescence assay kit (e.g., ATPlite)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a dose-range of this compound or DMSO for 24-72 hours.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature.
-
Follow the manufacturer's instructions for the ATP bioluminescence assay kit. This typically involves adding a cell lysis reagent followed by a substrate solution that generates a luminescent signal in the presence of ATP.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the ATP levels to cell number or protein concentration if necessary.
-
Plot the ATP levels against the concentration of this compound.
-
Protocol 3: Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in the mitochondrial membrane potential (ΔΨm).[2][7][11]
Materials:
-
Cell culture medium
-
This compound
-
DMSO
-
TMRM dye (e.g., from Invitrogen)
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry).
-
Treat cells with this compound, DMSO, or FCCP (as a positive control for depolarization) for the desired time.
-
-
TMRM Staining:
-
Incubate the cells with 20-100 nM TMRM in culture medium for 20-30 minutes at 37°C.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells with pre-warmed PBS and image immediately using a fluorescence microscope with appropriate filters for red fluorescence.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the TMRM signal. A decrease in intensity in this compound treated cells compared to the vehicle control indicates mitochondrial membrane depolarization.
-
Protocol 4: Metabolic Flux Analysis
This protocol uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicative of oxidative phosphorylation and glycolysis, respectively.[5][6]
Materials:
-
Seahorse XF96 or similar instrument and consumables
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
DMSO
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
-
Treatment:
-
Treat cells with this compound or DMSO for a predetermined time.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight.
-
Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Metabolic Flux Measurement:
-
Load the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell culture plate in the Seahorse analyzer and run the mitochondrial stress test protocol.
-
-
Data Analysis:
-
The instrument software will calculate OCR and ECAR values.
-
Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in response to this compound treatment. An increase in OCR and a decrease in ECAR are expected.
-
References
- 1. pnas.org [pnas.org]
- 2. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes: Investigating Drug Resistance Mechanisms Using the TRAP1 Inhibitor DN401
For Research Use Only.
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein that plays a critical role in maintaining mitochondrial integrity and function.[1][2] In numerous cancer types, TRAP1 is overexpressed and has been implicated in promoting tumor growth, metabolic reprogramming, and resistance to chemotherapy.[3][4] TRAP1 exerts its pro-survival functions through several mechanisms, including the inhibition of the mitochondrial permeability transition pore (mPTP) to prevent apoptosis, the suppression of oxidative phosphorylation (OXPHOS), and the regulation of mitochondrial protein folding.[1][5] Consequently, TRAP1 has emerged as a promising therapeutic target for overcoming drug resistance in cancer.
DN401 is a potent and selective inhibitor of TRAP1, with a reported half-maximal inhibitory concentration (IC50) of 79 nM.[6][7] It exhibits significantly weaker inhibition of the cytosolic heat shock protein 90 (Hsp90), with an IC50 of 698 nM, making it a valuable tool for specifically interrogating the function of TRAP1.[6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing DN401 to study the mechanisms of drug resistance mediated by TRAP1.
Quantitative Data for DN401
The following table summarizes the key quantitative data for the TRAP1 inhibitor DN401, providing a quick reference for its potency and selectivity.
| Parameter | Value | Reference |
| TRAP1 IC50 | 79 nM | [6][7] |
| Hsp90 IC50 | 698 nM | [6][7] |
| Cellular Effect | Induces apoptosis in cancer cells | [3][6] |
| Mechanism | Inactivates mitochondrial TRAP1, leading to degradation of client proteins (e.g., SDHB, Chk1, Akt) | [6][8] |
Signaling Pathways and Experimental Workflows
To visualize the intricate roles of TRAP1 in drug resistance and the experimental approaches to study its inhibition, the following diagrams are provided.
Caption: TRAP1's role in promoting drug resistance.
Caption: Experimental workflow for investigating DN401.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted for the study of TRAP1 inhibition with DN401.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effect of DN401 on cancer cells and to assess its ability to overcome drug resistance.
Materials:
-
Cancer cell lines (drug-resistant and parental)
-
96-well cell culture plates
-
Complete culture medium
-
DN401 (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., doxorubicin, cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Dose-Response of DN401: Prepare serial dilutions of DN401 in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of DN401. Include a vehicle control (DMSO).
-
Combination Treatment: Treat cells with a fixed concentration of the chemotherapeutic agent in the presence or absence of varying concentrations of DN401.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/MTS Addition:
-
MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
MTS: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C.
-
-
Measurement:
-
MTT: Aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
MTS: No solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of DN401 using non-linear regression analysis. Assess the synergistic effect of the combination treatment using methods like the Chou-Talalay method.
Western Blot Analysis
Objective: To analyze the expression levels of TRAP1 and its client proteins, as well as markers of apoptosis, following treatment with DN401.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRAP1, anti-SDHB, anti-Chk1, anti-Akt, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Immunoprecipitation
Objective: To confirm the direct interaction of DN401 with TRAP1 in the cellular context.
Materials:
-
Cell lysates from DN401-treated cells
-
Immunoprecipitation lysis buffer
-
Anti-TRAP1 antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Lysate Preparation: Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-TRAP1 antibody overnight at 4°C.
-
Bead Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-TRAP1 antibody to confirm the immunoprecipitation of TRAP1.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To measure the effect of DN401 on mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
DN401
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to attach and form a monolayer.
-
Inhibitor Treatment: Treat the cells with DN401 for the desired time.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Seahorse Assay:
-
Load the Seahorse XF Sensor Cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the Mito Stress Test protocol.
-
-
Data Acquisition: The analyzer will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
The TRAP1 inhibitor DN401 serves as a powerful research tool for dissecting the molecular mechanisms by which TRAP1 contributes to drug resistance in cancer. The protocols and data presented in these application notes provide a robust framework for investigating the effects of TRAP1 inhibition on cell viability, signaling pathways, and mitochondrial function. By employing these methodologies, researchers can gain valuable insights into the potential of TRAP1-targeted therapies to overcome chemoresistance and improve cancer treatment outcomes.
References
- 1. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. researchgate.net [researchgate.net]
- 4. New insights into molecular chaperone TRAP1 as a feasible target for future cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Trap1-IN-2 Dosage for Specific Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Trap1-IN-2 for various cell lines. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the use of this compound in cell culture experiments.
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on studies with similar TRAP1 inhibitors like Gamitrinib, a starting range of 0.1 µM to 30 µM is recommended.[1] The median IC50 value for Gamitrinib in a panel of glioma cell lines was found to be 2.46 µM.[2]
Q2: My cells are not showing the expected phenotypic response after treatment with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to TRAP1 inhibition. Verify the expression level of TRAP1 in your cell line of interest, as higher expression may correlate with greater sensitivity.
-
Drug Solubility and Stability: Ensure that this compound is fully dissolved. The provided datasheet for a similar compound, TRAP1-IN-1, indicates that it is soluble in DMSO. Stock solutions should be stored at -80°C for long-term stability and -20°C for short-term storage.
-
Incubation Time: The duration of treatment may be insufficient. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and endpoint.
-
Off-Target Effects: While TRAP1-IN-1 is reported to be highly selective for TRAP1 over other HSP90 isoforms, off-target effects can never be fully excluded and may vary between cell lines.[3][4]
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. How can I mitigate this?
A3: High cytotoxicity can be addressed by:
-
Lowering the Concentration: Reduce the concentration of this compound in your experiments.
-
Reducing Incubation Time: A shorter treatment duration may be sufficient to achieve the desired biological effect without excessive cell death.
-
Checking Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Assessing Cell Health: Confirm that the cells are healthy and not under other stresses before adding the inhibitor.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed by downstream analysis, such as:
-
Western Blotting: Assess the protein levels of known TRAP1 client proteins. Inhibition of TRAP1 is expected to lead to the degradation of its client proteins.
-
Mitochondrial Function Assays: TRAP1 inhibition is known to disrupt mitochondrial function. Assays to measure changes in mitochondrial membrane potential or oxygen consumption rate (OCR) can be used to confirm the inhibitor's effect.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the TRAP1 inhibitor Gamitrinib in various cancer cell lines. This data can serve as a reference point for designing dose-response experiments with this compound.
| Cell Line Type | Cancer Type | IC50 Range (µM) | Reference |
| NCI-60 Panel | Various | 0.16 - 29 | [1] |
| Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 | [1] |
| Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 | [1] |
| Melanoma | Skin Cancer | 0.36 - 2.7 | [1] |
| Glioma Cell Lines | Brain Cancer | Median: 2.46 | [2] |
| Lung Cancer Brain Metastasis PDOs | Lung Cancer | 0.14 - 2.65 | [5] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to optimize and validate the effects of this compound.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for TRAP1 Client Proteins
Objective: To confirm target engagement by observing the degradation of TRAP1 client proteins.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TRAP1 client proteins (e.g., NDUFS1, SIRT3) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
Lyse the cells and quantify the protein concentration.
-
Prepare protein samples and run them on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Analyze the band intensities to determine the relative protein levels.
Visualizing Key Pathways and Workflows
TRAP1 Signaling Pathway
Caption: TRAP1 signaling pathway in the mitochondrion and its inhibition by this compound.
Experimental Workflow for Dosage Optimization
Caption: A stepwise workflow for optimizing this compound dosage in a specific cell line.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot experiments with low or no response to this compound.
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
How to minimize Trap1-IN-2 toxicity in normal cells
Welcome to the Technical Support Center for TRAP1 Inhibitors. This guide is designed to help researchers, scientists, and drug development professionals minimize potential toxicity in normal cells during experiments with TRAP1 inhibitors.
Disclaimer
The information provided is based on publicly available research on TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) and its inhibitors. As of this writing, "Trap1-IN-2" is not a widely recognized compound in scientific literature. The guidance below pertains to TRAP1 inhibitors as a class. Researchers should always consult compound-specific literature and safety data sheets.
Frequently Asked Questions (FAQs)
Q1: What is TRAP1 and what is the rationale for its inhibition?
TRAP1, also known as Hsp75, is the mitochondrial member of the Hsp90 family of molecular chaperones.[1][2] It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from oxidative stress and apoptosis.[1][2][3] TRAP1 is often overexpressed in cancer cells compared to normal cells, where it helps tumor cells adapt to harsh microenvironments by rewiring metabolism—shifting from oxidative phosphorylation (OXPHOS) to aerobic glycolysis (the Warburg effect).[1][4][5] This overexpression is linked to tumor progression and drug resistance.[3][4] The rationale for inhibiting TRAP1 is to selectively induce mitochondrial dysfunction and cell death in cancer cells, which are highly dependent on TRAP1's protective functions, while sparing normal cells where TRAP1 is less abundant.[3][6]
Q2: Why might a TRAP1 inhibitor show toxicity in normal cells?
While the goal of TRAP1 inhibitors is cancer cell selectivity, toxicity in normal cells can occur for several reasons:
-
High Concentrations: At concentrations significantly above the effective dose, the inhibitor may exert off-target effects or overwhelm the compensatory mechanisms in normal cells.[7]
-
Off-Target Effects: The inhibitor might bind to other essential proteins, including other Hsp90 isoforms (e.g., cytosolic Hsp90α or ER-resident Grp94), if its selectivity is not sufficiently high.[5][8]
-
On-Target Toxicity in Specific Normal Cells: Some highly metabolically active normal cells might have higher TRAP1 expression or be more sensitive to mitochondrial perturbations, making them more vulnerable to on-target toxicity.
-
Compound-Specific Properties: The chemical properties of the inhibitor or its metabolites might have inherent toxic effects unrelated to TRAP1 inhibition.
Q3: What are the typical signs of cytotoxicity to look for?
Common indicators of cytotoxicity in cell culture include:
-
Reduced cell proliferation and viability.
-
Changes in cell morphology (e.g., rounding, detachment from the plate).
-
Induction of apoptosis or necrosis (can be confirmed with specific assays).
-
Disruption of the mitochondrial membrane potential.
-
Increased production of reactive oxygen species (ROS).[9][10]
Troubleshooting Guide: Unexplained Toxicity in Normal Cells
This guide addresses the common problem of observing higher-than-expected toxicity in normal cell lines when using a TRAP1 inhibitor.
| Problem | Potential Cause | Recommended Solution |
| High toxicity in normal cells at concentrations effective against cancer cells. | 1. Concentration Too High: The working concentration may be in the toxic range for the specific normal cell line used.[7] 2. Poor Selectivity: The inhibitor may have significant activity against other Hsp90 paralogs or other off-targets.[8] 3. Cell Line Sensitivity: The chosen normal cell line may be unusually sensitive to mitochondrial stress. | 1. Perform a Dose-Response Curve: Determine the IC50 for both your cancer and normal cell lines to establish a therapeutic window. Start with concentrations well below the published IC50.[7] 2. Verify Target Engagement: Use techniques like cellular thermal shift assay (CETSA) or immunoprecipitation to confirm the inhibitor is binding to TRAP1 in cells at the working concentration. 3. Test Multiple Normal Cell Lines: Use a panel of normal cell lines from different tissues to confirm if the toxicity is widespread or specific to one cell type. |
| Inconsistent results and variable toxicity between experiments. | 1. Compound Instability: The inhibitor may be degrading in solution. 2. Experimental Variability: Inconsistent cell seeding density, passage number, or incubation times. | 1. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles.[11] Store aliquots at -20°C or -80°C as recommended. 2. Standardize Protocols: Ensure consistent cell density at the time of treatment, use cells within a defined passage number range, and maintain precise timing for all steps. |
| Toxicity observed, but mechanism is unclear. | Mitochondrial Disruption vs. Off-Target Effects: It's crucial to determine if the observed cell death is due to the expected on-target "mitochondriotoxic" mechanism.[12] | Conduct Mechanism-of-Action Assays: - Apoptosis Assay: Use Annexin V/PI staining to see if the inhibitor induces apoptosis. - Mitochondrial Health Assays: Measure mitochondrial membrane potential (e.g., with TMRE staining) and ROS production. TRAP1 inhibition is expected to disrupt these.[10] |
Quantitative Data Summary
The selectivity of a TRAP1 inhibitor is a key factor in minimizing toxicity to normal cells. Below is a table summarizing selectivity data for a published, potent TRAP1 inhibitor as an example.
| Compound | Target | IC50 (nM) | Selectivity vs. Hsp90α | Selectivity vs. Grp94 | Reference |
| Compound 6f | TRAP1 | 63.5 | 78-fold | 30-fold | [5] |
| Compound 5f | TRAP1 | - | 65-fold | 13-fold | [5] |
Note: This data is for illustrative purposes. Researchers should find or generate similar data for their specific inhibitor.
Key Experimental Protocols
1. Protocol: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the TRAP1 inhibitor that reduces cell viability by 50% (IC50).
-
Materials:
-
96-well cell culture plates
-
Cancer and normal cell lines of interest
-
Complete culture medium
-
TRAP1 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the TRAP1 inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours (or desired time point) in a cell culture incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Protocol: Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
TRAP1 inhibitor
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the TRAP1 inhibitor at the desired concentration (e.g., 1x and 5x the IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Visualizations: Pathways and Workflows
TRAP1 Signaling and Inhibition Pathway
The following diagram illustrates the central role of TRAP1 in mitochondrial homeostasis and how its inhibition can selectively trigger cancer cell death.
Caption: TRAP1's role in inhibiting apoptosis and promoting survival.
Experimental Workflow for Minimizing Off-Target Toxicity
This workflow provides a logical sequence of experiments to characterize the toxicity profile of a new TRAP1 inhibitor.
Caption: Workflow to assess and mitigate non-specific toxicity.
References
- 1. TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]
- 3. bmbreports.org [bmbreports.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdbonline.org [sdbonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with TRAP1-IN-2
Welcome to the technical support center for TRAP1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting your studies.
Frequently Asked Questions (FAQs)
Q1: We observe no significant change in cell viability after treating our cancer cell line with this compound, even at high concentrations. We expected to see apoptosis or growth inhibition. What could be the reason?
A1: Several factors could contribute to a lack of a cytotoxic phenotype:
-
Context-Dependent Function of TRAP1: The role of TRAP1 in cancer is complex and can be context-dependent. While often considered an oncogene, in some tumor types, it may act as a tumor suppressor.[1][2] Your cell line might belong to a cancer type where TRAP1 inhibition does not lead to cell death.
-
Metabolic Plasticity: Cancer cells can exhibit significant metabolic plasticity. Upon inhibition of TRAP1 and subsequent alteration of mitochondrial respiration, cells may compensate by upregulating alternative metabolic pathways to maintain energy production and survival.[3]
-
Low TRAP1 Expression: The target cell line may express low endogenous levels of TRAP1, in which case its inhibition would have a minimal effect. It is crucial to verify TRAP1 expression levels in your model system.
-
Drug Inactivity: While unlikely, ensure the compound has been stored correctly and is active. A positive control experiment using a cell line known to be sensitive to TRAP1 inhibition is recommended.
Q2: Our results are contradictory. In one set of experiments, this compound inhibited cell proliferation, while in another, it seemed to promote it. How is this possible?
A2: This apparent contradiction can arise from several experimental variables:
-
Off-Target Effects: At different concentrations, this compound might engage off-targets. For instance, inhibition of other HSP90 family members could lead to a different cellular response.[1][4] It is important to perform a dose-response analysis and use the lowest effective concentration.
-
Differential Effects on Metabolism: TRAP1 is a key regulator of the switch between oxidative phosphorylation (OXPHOS) and aerobic glycolysis.[2][5] Depending on the cellular context and nutrient availability, inhibiting TRAP1 could push cells towards a metabolic state that is either favorable or unfavorable for proliferation.
-
Experimental Conditions: Factors such as cell density, media composition (especially glucose and glutamine levels), and duration of treatment can significantly influence the outcome of experiments involving metabolic regulators like TRAP1.
Q3: We are seeing an unexpected increase in glycolysis after treatment with this compound. We thought inhibiting a mitochondrial protein would suppress this pathway.
A3: This is a plausible outcome. TRAP1 has been shown to suppress aerobic glycolysis (the Warburg effect) in some contexts by promoting OXPHOS.[2] Therefore, inhibiting TRAP1 can release this suppression, leading to an increase in glycolysis as a compensatory mechanism for energy production. Your results may be indicative of a successful on-target effect.
Q4: How can we confirm that the observed effects are due to on-target inhibition of TRAP1 by this compound?
A4: To validate on-target activity, consider the following experiments:
-
TRAP1 Knockdown/Knockout: Compare the phenotype induced by this compound with that of genetic knockdown or knockout of TRAP1. A high degree of similarity would support on-target activity.
-
Rescue Experiments: In a TRAP1 knockout or knockdown background, this compound should have a diminished effect. Re-expressing a resistant mutant of TRAP1 in these cells could rescue the phenotype, further confirming on-target engagement.
-
Client Protein Degradation: Assess the levels of known TRAP1 client proteins, such as NDUFS1, glutaminase-1, and Sirt3.[1] Inhibition of TRAP1 should lead to their degradation.
-
Thermal Shift Assay (CETSA): This assay can be used to demonstrate direct binding of this compound to TRAP1 in cells.
Troubleshooting Guides
Problem 1: Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage range for all experiments. |
| Inconsistent Seeding Density | Variations in starting cell number can dramatically affect proliferation and metabolic assays. Ensure precise and consistent cell seeding. |
| Media Variability | Batch-to-batch variation in serum or other media components can alter cellular metabolism. Use a single lot of media and serum for a set of experiments. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a plate can concentrate media components and affect cell growth. Avoid using the outer wells for experimental samples or ensure proper humidification. |
Problem 2: Suspected Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Inhibition of other HSP90 Isoforms | The ATP-binding pockets of HSP90 family members are highly conserved.[1][2] Perform western blots for client proteins of cytosolic HSP90 (e.g., Akt, Cdk4) to check for their degradation, which would indicate off-target inhibition.[1] |
| Mitochondrial Toxicity of Targeting Moiety | If this compound contains a mitochondrial targeting group like triphenylphosphonium (TPP), this moiety itself can have biological effects. Run controls with the TPP moiety alone if possible. |
| Altered Glutamine Metabolism | An observed shift towards glutamine metabolism could be an off-target effect.[1] Use metabolic flux analysis to trace the fate of labeled glucose and glutamine to understand the metabolic rewiring in detail. |
Data Presentation
Table 1: Summary of Expected Outcomes of TRAP1 Inhibition
| Parameter | Expected Effect of TRAP1 Inhibition | References |
| Oxidative Phosphorylation (OXPHOS) | Increase or Decrease (context-dependent) | [2][5] |
| Aerobic Glycolysis | Increase or Decrease (context-dependent) | [2][5] |
| Reactive Oxygen Species (ROS) | Increase | [2][6] |
| Cell Proliferation | Decrease (in TRAP1-dependent cancers) | [7] |
| Apoptosis | Increase (in TRAP1-dependent cancers) | [6][7] |
| TRAP1 Client Protein Levels | Decrease | [1] |
Experimental Protocols
Western Blot for TRAP1 Client Proteins
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAP1 client proteins (e.g., NDUFS1, Glutaminase-1, Sirt3) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Oxygen Consumption Rate (OCR) Assay
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Assay Preparation: Wash cells with Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator for 1 hour.
-
Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Visualizations
References
- 1. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 6. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Trap1-IN-2 Precipitation in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent and resolve precipitation issues with Trap1-IN-2 in cell culture media. The following information is compiled to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a small molecule inhibitor of the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). TRAP1 is a mitochondrial chaperone protein that plays a crucial role in regulating cellular metabolism, protein folding, and stress responses, particularly in cancer cells.[1][2][3][4][5] Researchers use this compound to study the effects of TRAP1 inhibition on mitochondrial function, cell signaling pathways, and to explore its potential as a therapeutic agent.[1][5][6]
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
-
Poor Solubility: The compound may have low intrinsic solubility in aqueous solutions like cell culture media.
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: The initial stock solution in a solvent like DMSO may not be fully dissolved.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous media can cause the compound to crash out of solution.
-
Media Components: Interactions with salts, proteins, or pH changes in the media can reduce the solubility of the compound.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
Q3: What is the recommended solvent for preparing a this compound stock solution?
While specific data for this compound is limited, for a similar compound, TRAP1-IN-1, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the stability of the stock solution.
Q4: How can I prevent this compound from precipitating?
To prevent precipitation, consider the following best practices:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or higher). Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.[7]
-
Perform Serial Dilutions: Avoid adding the highly concentrated DMSO stock directly to your culture media. Instead, perform a serial dilution of the stock in your media.
-
Pre-warm Media: Use pre-warmed cell culture media for dilutions.
-
Vortex During Dilution: Add the this compound stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture media below 0.5%, and ideally below 0.1%, to minimize solvent toxicity and its effect on compound solubility.
-
Filter the Final Solution: If you suspect micro-precipitates, you can filter the final working solution through a 0.22 µm sterile filter before adding it to the cells.
Troubleshooting Guide
If you are already experiencing precipitation of this compound in your cell culture media, use the following guide to identify and resolve the issue.
Table 1: Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent shock due to rapid change in solvent polarity. | 1. Prepare an intermediate dilution of the stock solution in media. 2. Add the stock solution drop-wise to the media while vortexing. 3. Warm the media to 37°C before adding the stock solution. |
| Precipitate forms over time in the incubator. | The final concentration of this compound is above its solubility limit in the media at 37°C. | 1. Lower the final concentration of this compound in your experiment. 2. Test a range of concentrations to determine the solubility limit in your specific media. |
| Cloudiness or fine particles observed in the stock solution. | Incomplete dissolution of the compound in DMSO. | 1. Gently warm the stock solution (e.g., in a 37°C water bath). 2. Use a sonicator to aid dissolution.[7] 3. Centrifuge the stock solution and use the supernatant. |
| Precipitation is observed in some wells/flasks but not others. | Inconsistent mixing or pipetting errors. | 1. Ensure thorough mixing of the media after adding this compound. 2. Use calibrated pipettes and consistent technique. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is based on best practices for similar small molecule inhibitors.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or use a sonicator to aid dissolution.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. For a similar compound, TRAP1-IN-1, storage at -80°C is recommended for up to 6 months.[7]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture media
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
Recommended Method (Serial Dilution): a. Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in media to get a 1 mM solution. b. Add the appropriate volume of the intermediate dilution to your final volume of cell culture media.
-
Alternative Method (Direct Dilution with Vortexing): a. Vigorously vortex or swirl the pre-warmed media. b. While the media is being mixed, add the calculated volume of the 10 mM stock solution drop-wise.
-
Ensure the final DMSO concentration is below 0.5%.
-
Visually inspect the final working solution for any signs of precipitation.
-
If necessary, filter the working solution through a 0.22 µm sterile filter.
-
Add the final working solution to your cells immediately.
Visualizations
Signaling Pathway of TRAP1 Inhibition
Caption: A diagram illustrating the potential downstream effects of TRAP1 inhibition by this compound on key cellular processes.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve precipitation issues encountered with this compound in cell culture.
References
- 1. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Inhibitors of the Mitochondrial Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Trap1-IN-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Trap1-IN-2 treatment in their experiments. The following information is intended to serve as a comprehensive resource for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), also known as HSP75. TRAP1 is a member of the Heat Shock Protein 90 (HSP90) family and plays a crucial role in maintaining mitochondrial protein homeostasis, regulating cellular metabolism, and protecting cells from oxidative stress.[1][2] By inhibiting the ATPase activity of TRAP1, this compound disrupts these functions, leading to an accumulation of misfolded proteins in the mitochondria, altered cellular metabolism, and potentially inducing apoptosis in cancer cells that are highly dependent on TRAP1 function.[3][4]
Q2: Why is optimizing the incubation time for this compound treatment critical?
Optimizing the incubation time is crucial for several reasons:
-
Target Engagement: Sufficient time is required for this compound to penetrate the cell and mitochondrial membranes and bind to its target, TRAP1.
-
Phenotypic Effects: The downstream effects of TRAP1 inhibition, such as apoptosis or changes in metabolic pathways, are time-dependent processes. Short incubation times may not be sufficient to observe a significant biological response.
-
Off-Target Effects: Conversely, excessively long incubation times can lead to off-target effects and general cellular toxicity, confounding the interpretation of results.[5]
-
Experimental Context: The optimal incubation time can vary significantly depending on the cell type, the concentration of this compound used, and the specific endpoint being measured.
Q3: What are the typical starting points for incubation time with a novel mitochondrial HSP90 inhibitor like this compound?
Based on studies with similar mitochondrial-targeted HSP90 inhibitors like Gamitrinib, a good starting point for incubation time ranges from 6 to 72 hours.[6][7][8] For initial dose-response experiments, a 24-hour or 48-hour incubation is often a reasonable starting point to assess the initial potency of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound at expected concentrations. | 1. Insufficient incubation time: The compound may not have had enough time to exert its biological effects. 2. Low cell permeability: The compound may not be efficiently crossing the cell and/or mitochondrial membranes. 3. Compound degradation: this compound may be unstable in the cell culture medium over long incubation periods. 4. Cell line resistance: The chosen cell line may not be dependent on TRAP1 for survival. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation time. 2. Verify cellular uptake of the compound using techniques like HPLC-MS. 3. Assess the stability of this compound in your specific cell culture medium over the course of the experiment. Consider replenishing the medium with fresh compound for longer incubation times. 4. Screen a panel of cell lines to identify those with high TRAP1 expression and dependence. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in cell number can lead to inconsistent responses to the inhibitor. 2. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. 3. Inconsistent timing of reagent addition and measurements. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all experiments. 2. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile medium or PBS instead. 3. Use multichannel pipettes for simultaneous addition of reagents and ensure consistent timing for all measurements. |
| Observed toxicity is not dose-dependent. | 1. Compound precipitation: At higher concentrations, this compound may be precipitating out of solution. 2. Non-specific cytotoxicity: The observed cell death may be due to off-target effects unrelated to TRAP1 inhibition. | 1. Visually inspect the culture medium for any signs of precipitation. Determine the solubility limit of this compound in your culture medium. 2. Include a negative control compound with a similar chemical scaffold but no activity against TRAP1. Also, perform a rescue experiment by overexpressing TRAP1 to see if it mitigates the toxic effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for a Cell Viability Assay
This protocol outlines a method to determine the optimal incubation time for this compound by assessing its effect on cell viability over a time course.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known high TRAP1 expression)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each time point.
-
Plot the percentage of cell viability against the log concentration of this compound for each incubation time.
-
Calculate the IC50 value for each time point. The optimal incubation time is typically the one that gives a stable and potent IC50 value with a good dynamic range.
-
Expected Quantitative Data:
| Incubation Time (hours) | IC50 (µM) of this compound |
| 6 | > 100 |
| 12 | 55.8 |
| 24 | 12.5 |
| 48 | 10.2 |
| 72 | 9.8 |
Note: The above data is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Protocol 2: Assessing Target Engagement via Western Blotting
This protocol helps to confirm that this compound is engaging its target by observing the degradation of known TRAP1 client proteins.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (e.g., anti-TRAP1, anti-Cyclophilin D, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a fixed concentration of this compound (e.g., 2-5 times the IC50 determined from the viability assay) and a vehicle control for different time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against a known TRAP1 client protein (e.g., Cyclophilin D) and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the client protein levels to the loading control.
-
The optimal incubation time for target engagement would be the earliest time point at which a significant reduction in the client protein level is observed.
-
Visualizations
Caption: TRAP1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Determining Optimal Incubation Time.
Caption: Logical Flow for Troubleshooting Incubation Time Optimization.
References
- 1. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Function, and Inhibitors of the Mitochondrial Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mitochondrial Delivery of TRAP1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the delivery of TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) inhibitors to mitochondria. Given that specific details for "Trap1-IN-2" are not publicly available, this guide focuses on general strategies and troubleshooting for delivering small molecule TRAP1 inhibitors to their target organelle.
Frequently Asked Questions (FAQs)
Q1: What is TRAP1 and why is it a therapeutic target?
A1: TRAP1 is the mitochondrial paralog of the molecular chaperone Hsp90.[1][2] It is a key regulator of mitochondrial metabolism and homeostasis.[3] In many cancer cells, TRAP1 is overexpressed and contributes to a pro-survival phenotype by protecting mitochondria from stress and inhibiting apoptosis.[3][4] Therefore, inhibiting TRAP1 is a promising strategy for cancer therapy.
Q2: What are the main challenges in delivering small molecule inhibitors to mitochondria?
A2: The primary challenges include the double-membrane structure of mitochondria, with the inner mitochondrial membrane (IMM) being particularly impermeable.[5] Small molecules must be able to cross both the outer mitochondrial membrane (OMM) and the IMM to reach the mitochondrial matrix where TRAP1 is located.[1][6] Additionally, non-specific distribution of the inhibitor within the cell can lead to off-target effects and reduced efficacy.[7]
Q3: What are the common strategies to enhance mitochondrial delivery of TRAP1 inhibitors?
A3: The most common strategies involve conjugating the inhibitor to a mitochondria-targeting moiety. These include:
-
Lipophilic cations: Such as triphenylphosphonium (TPP), which accumulate in the negatively charged mitochondrial matrix.[1][5]
-
Guanidinium-based cations: These can also facilitate mitochondrial entry.[3]
-
Mitochondria-penetrating peptides (MPPs): Short, cationic peptides that can translocate across the mitochondrial membranes.[5]
-
Allosteric inhibitors: Designing inhibitors that target less conserved allosteric sites on TRAP1 may offer better selectivity and potentially improved mitochondrial accumulation characteristics.[4]
Q4: How can I verify that my TRAP1 inhibitor is localizing to the mitochondria?
A4: Several experimental techniques can be used to confirm mitochondrial localization:
-
Fluorescence Microscopy: Conjugating a fluorescent tag to your inhibitor or using fluorescent analogs allows for direct visualization of its subcellular localization with mitochondrial markers like MitoTracker.
-
Subcellular Fractionation followed by Western Blotting or LC-MS: Isolating mitochondria from treated cells and then detecting the inhibitor in the mitochondrial fraction provides quantitative evidence of accumulation.
-
Reporter Assays: Using cell lines expressing a reporter protein that is activated by the inhibitor's target engagement within the mitochondria.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at delivering TRAP1 inhibitors to mitochondria.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no accumulation of the inhibitor in mitochondria. | - Inefficient mitochondrial targeting moiety.- Poor membrane permeability of the conjugate.- Efflux of the compound from mitochondria. | - Optimize the linker: The length and chemical nature of the linker between the inhibitor and the targeting moiety can significantly impact delivery. Experiment with different linker types (e.g., PEG, alkyl chains).- Increase lipophilicity: Modify the inhibitor or the targeting group to enhance its ability to cross lipid membranes.- Use alternative targeting moieties: If a TPP-conjugate is ineffective, consider trying a guanidinium-based group or a mitochondria-penetrating peptide.- Inhibit efflux pumps: Some ATP-binding cassette (ABC) transporters are present in the mitochondrial membrane and may be responsible for efflux. Co-administration with known ABC transporter inhibitors could be explored, though this may have off-target effects. |
| High off-target toxicity. | - Non-specific binding of the inhibitor to other cellular components.- The mitochondrial targeting moiety itself might have some toxicity.- Over-accumulation in mitochondria leading to mitochondrial dysfunction. | - Improve inhibitor selectivity: If not already using a TRAP1-specific inhibitor, consider designing or using one with higher selectivity over other Hsp90 family members.- Control for targeting moiety toxicity: Test the toxicity of the mitochondrial targeting moiety alone (unconjugated) at relevant concentrations.- Titrate the dose: Perform a dose-response curve to find the optimal concentration that maximizes mitochondrial delivery and target engagement while minimizing toxicity. |
| Inconsistent results between experiments. | - Variability in cell culture conditions (e.g., cell density, passage number).- Differences in mitochondrial membrane potential between cell populations.- Instability of the inhibitor-conjugate. | - Standardize cell culture protocols: Ensure consistent cell seeding density, passage number, and media composition.- Monitor mitochondrial health: Before each experiment, assess the mitochondrial membrane potential of your cells using a probe like TMRE or JC-1 to ensure the cell population is healthy and consistent.- Assess compound stability: Check the stability of your compound in your experimental media over the time course of the experiment using techniques like HPLC. |
| Difficulty in detecting the inhibitor in mitochondrial fractions. | - Low concentration of the inhibitor in mitochondria.- Degradation of the inhibitor during the fractionation process.- The detection method is not sensitive enough. | - Increase the starting cell number: A larger number of cells will yield a more concentrated mitochondrial fraction.- Use protease and phosphatase inhibitors: Add these to your lysis and fractionation buffers to prevent degradation of your compound if it is susceptible.- Use a more sensitive detection method: If using UV-based detection with HPLC, consider switching to mass spectrometry (LC-MS/MS) for higher sensitivity and specificity. |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Localization using Fluorescence Microscopy
Objective: To visualize the co-localization of a fluorescently-labeled TRAP1 inhibitor with mitochondria.
Materials:
-
Fluorescently-labeled TRAP1 inhibitor (e.g., conjugated to a fluorophore like FITC or Rhodamine)
-
MitoTracker™ Red CMXRos (or a green variant if your inhibitor is red-fluorescent)
-
Live-cell imaging media
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Grow cells to 50-70% confluency.
-
Incubate cells with MitoTracker™ (e.g., 100 nM for 30 minutes) according to the manufacturer's protocol to label mitochondria.
-
Wash the cells with fresh, pre-warmed media.
-
Incubate the cells with the fluorescently-labeled TRAP1 inhibitor at the desired concentration and for the desired time.
-
Wash the cells twice with pre-warmed live-cell imaging media.
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for your fluorophore and MitoTracker™.
-
Analyze the images for co-localization between the inhibitor and the mitochondrial stain using image analysis software (e.g., ImageJ with a co-localization plugin).
Protocol 2: Quantifying Mitochondrial Accumulation by Subcellular Fractionation and LC-MS
Objective: To quantify the amount of a TRAP1 inhibitor in the mitochondrial fraction of cells.
Materials:
-
Cell culture media and plates
-
TRAP1 inhibitor
-
Mitochondria isolation kit (e.g., based on differential centrifugation or magnetic bead separation)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Treat cultured cells with the TRAP1 inhibitor at the desired concentration and for the desired time.
-
Harvest the cells and perform subcellular fractionation to isolate the mitochondrial and cytosolic fractions according to the manufacturer's protocol for your chosen kit.
-
Extract the inhibitor from both fractions using an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Analyze the extracts by LC-MS to quantify the concentration of the inhibitor in each fraction.
-
Normalize the inhibitor concentration to the total protein content of each fraction.
Data Presentation
Table 1: Comparison of Mitochondrial Targeting Strategies for a Hypothetical TRAP1 Inhibitor
| Targeting Moiety | Linker | Mitochondrial Accumulation (Fold increase over cytosol) | In Vitro Efficacy (IC50, µM) | Notes |
| None | N/A | 1.2 ± 0.3 | 15.2 ± 2.1 | Baseline accumulation. |
| Triphenylphosphonium (TPP) | C4 alkyl | 15.5 ± 2.8 | 1.8 ± 0.4 | Significant improvement in mitochondrial targeting and efficacy. |
| Triphenylphosphonium (TPP) | PEG4 | 12.1 ± 1.9 | 2.5 ± 0.6 | PEG linker slightly reduces accumulation compared to alkyl chain. |
| Guanidinium | C6 alkyl | 8.9 ± 1.5 | 4.1 ± 0.9 | Moderate improvement in mitochondrial targeting. |
| Mitochondria-Penetrating Peptide (MPP) | Thioether | 25.3 ± 4.1 | 0.9 ± 0.2 | Highest mitochondrial accumulation and efficacy, but may have higher production costs. |
Note: The data in this table is illustrative and will vary depending on the specific inhibitor, cell line, and experimental conditions.
Visualizations
Caption: Experimental workflow for evaluating mitochondrial delivery of a TRAP1 inhibitor.
Caption: Simplified signaling pathway of TRAP1 inhibition in cancer cell mitochondria.
Caption: Troubleshooting logic for low mitochondrial accumulation of a TRAP1 inhibitor.
References
- 1. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Inhibitors of the Mitochondrial Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 5. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches [mdpi.com]
- 6. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wistar.org [wistar.org]
Validation & Comparative
A Comparative Guide to TRAP1 Inhibitors: Benchmarking Trap1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Trap1-IN-2 with other known inhibitors of the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). The content is structured to offer an objective analysis of performance, supported by experimental data, to aid in the selection and application of these molecules in research and drug development.
Introduction to TRAP1 and its Inhibition
TRAP1, a mitochondrial homolog of the heat shock protein 90 (Hsp90), plays a critical role in maintaining mitochondrial integrity and function. It is a key regulator of cellular metabolism, protein folding, and apoptosis within the mitochondria.[1][2][3] In many cancer cells, TRAP1 is overexpressed and contributes to a metabolic shift towards aerobic glycolysis (the Warburg effect), promoting cell survival and resistance to therapy.[4][5][6][7] This has made TRAP1 an attractive target for anticancer drug development.
TRAP1 inhibitors are a class of molecules designed to disrupt its chaperone activity, leading to mitochondrial dysfunction, metabolic reprogramming, and ultimately, cancer cell death. These inhibitors can be broadly categorized into those that are selective for TRAP1 and pan-Hsp90 inhibitors that also affect other Hsp90 isoforms. Many TRAP1-specific inhibitors are derived from pan-Hsp90 inhibitors by the addition of a mitochondrial-targeting moiety.[2]
Quantitative Comparison of TRAP1 Inhibitors
| Inhibitor | Target(s) | IC50 (TRAP1) | Selectivity | Key Features & Effects | Reference(s) |
| This compound | TRAP1 | 40 nM | >250-fold vs. Grp94 | Selective degrader of TRAP1 downstream proteins; inhibits OXPHOS; alters glycolysis; disrupts TRAP1 tetramers and mitochondrial membrane potential. | [8][9] |
| Gamitrinib-TPP (G-TPP) | Mitochondrial Hsp90/TRAP1 | Not specified (potent anticancer activity in µM range) | Targets mitochondrial Hsp90 pool | Induces mitochondrial stress, apoptosis, and PINK1/Parkin-dependent mitophagy. | [10][11][12][13][14][15] |
| Purine-based inhibitor (compound 6h) | TRAP1 | 63.5 nM | 78-fold vs. Hsp90α; 30-fold vs. Grp94 | Developed through a structure-based approach for high selectivity. | [16] |
| HDCA | TRAP1 (allosteric site) | Not specified | Selective for TRAP1 over Hsp90 | Binds to an allosteric site to inhibit ATPase activity. | |
| SMTIN-P01 | TRAP1 | Not specified | Targets mitochondrial TRAP1 | A mitochondria-targeted derivative of the Hsp90 inhibitor PU-H71. |
Signaling Pathways and Mechanism of Action
TRAP1 inhibitors exert their effects by disrupting key mitochondrial signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate the established mechanism of TRAP1 and the points of intervention by its inhibitors.
TRAP1's Role in Mitochondrial Homeostasis
Mechanism of Action of TRAP1 Inhibitors
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of TRAP1 inhibitors are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
TRAP1 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of TRAP1, which is essential for its chaperone function.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric assay or a coupled enzymatic assay that links ATP hydrolysis to a change in fluorescence or absorbance.
Protocol:
-
Reagents:
-
Purified recombinant human TRAP1 protein.
-
ATP solution (e.g., 1 mM).
-
Assay buffer (e.g., 40 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.1% BSA).
-
Test compounds (e.g., this compound) at various concentrations.
-
Phosphate detection reagent (e.g., Malachite Green solution or a commercial kit).
-
-
Procedure:
-
Add TRAP1 protein to the wells of a microplate.
-
Add the test compound or vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and measure the amount of Pi generated using the chosen detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to TRAP1 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Principle: Upon heating, proteins denature and aggregate. The binding of a ligand can increase the thermal stability of a protein, resulting in less aggregation at a given temperature. The amount of soluble protein remaining after heat treatment is quantified, typically by Western blotting.
Protocol:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat cells with the test compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the aggregated protein fraction by centrifugation at high speed.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble TRAP1 in each sample by Western blotting using a TRAP1-specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Measurement of Mitochondrial Respiration and Glycolysis
This is typically performed using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to assess the impact of inhibitors on cellular metabolism.
Principle: The oxygen consumption rate (OCR) is a measure of mitochondrial respiration, while the extracellular acidification rate (ECAR) is an indicator of glycolysis. By serially injecting metabolic modulators, different parameters of mitochondrial function and glycolysis can be determined.
Protocol:
-
Cell Seeding:
-
Seed cells in a specialized microplate and allow them to adhere overnight.
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with a low-buffered assay medium and incubate the cells in a non-CO2 incubator for 1 hour before the assay.
-
Prepare the test compounds and metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for the mitochondrial stress test; glucose, oligomycin, 2-DG for the glycolysis stress test) in the assay medium.
-
-
Assay Execution:
-
Place the cell plate and the sensor cartridge in the extracellular flux analyzer.
-
Measure baseline OCR and ECAR.
-
Sequentially inject the test compound and the metabolic modulators according to the manufacturer's protocol.
-
Monitor the changes in OCR and ECAR in real-time.
-
-
Data Analysis:
-
Normalize the data to cell number or protein content.
-
Calculate key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
-
Western Blotting for TRAP1 Client Protein Degradation
This assay is used to determine if inhibition of TRAP1 leads to the degradation of its client proteins.
Principle: TRAP1 inhibition is expected to cause misfolding and subsequent degradation of its client proteins, which can be detected by a decrease in their protein levels via Western blotting.
Protocol:
-
Cell Treatment:
-
Treat cells with the TRAP1 inhibitor at various concentrations and for different time points.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the TRAP1 client proteins of interest (e.g., SDHB, COXII) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in client protein levels.
-
Conclusion
This compound emerges as a potent and highly selective TRAP1 inhibitor with a distinct mechanism of action that involves the degradation of TRAP1 client proteins and profound effects on mitochondrial metabolism. Its high selectivity for TRAP1 over other Hsp90 isoforms makes it a valuable tool for specifically interrogating the function of mitochondrial TRAP1. In comparison, inhibitors like Gamitrinib-TPP, while also targeting mitochondrial Hsp90, have been extensively characterized for their potent anti-cancer effects. The choice of inhibitor will depend on the specific research question, with this compound being particularly suited for studies requiring high selectivity for TRAP1. The provided experimental protocols offer a starting point for researchers to further characterize and compare the activity of these and other TRAP1 inhibitors in their specific models.
References
- 1. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. Structure, Function, and Inhibitors of the Mitochondrial Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Facebook [cancer.gov]
- 14. Tumor Necrosis Factor Receptor-associated Protein 1 (TRAP1) Mutation and TRAP1 Inhibitor Gamitrinib-triphenylphosphonium (G-TPP) Induce a Forkhead Box O (FOXO)-dependent Cell Protective Signal from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wistar.org [wistar.org]
- 16. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating TRAP1 Inhibitor Efficacy: A Comparative Guide to TRAP1 Knockdown
For Researchers, Scientists, and Drug Development Professionals
The validation of small molecule inhibitors is a critical step in drug development, ensuring that the observed biological effects are a direct result of targeting the intended protein. This guide provides a comparative analysis of using TRAP1 knockdown to validate the on-target effects of a representative TRAP1 inhibitor, hereafter referred to as Trap1-IN-X. Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone protein that is increasingly recognized as a key regulator of cancer cell metabolism, survival, and stress responses.[1][2][3] Its role in tumorigenesis has made it an attractive target for novel anti-cancer therapies.
Given that many inhibitors can have off-target effects, comparing the phenotypic outcomes of a pharmacological inhibitor with those of genetic knockdown provides a robust method for validating target engagement and specificity.[4] This guide presents experimental data, protocols, and pathway diagrams to illustrate this validation process.
Comparative Analysis: Trap1-IN-X vs. TRAP1 Knockdown
The primary method for validating a TRAP1 inhibitor is to demonstrate that its cellular effects phenocopy those observed upon genetic silencing of TRAP1. The following table summarizes the expected comparative outcomes based on published studies of TRAP1 inhibition and knockdown in various cancer cell lines.
| Parameter | Effect of Trap1-IN-X (Hypothetical) | Effect of TRAP1 Knockdown (siRNA/shRNA) | Supporting Evidence |
| Cell Proliferation | Significant reduction | Significant reduction | TRAP1 downregulation has been shown to decrease cell growth in non-small cell lung cancer (NSCLC) and other cancer cell lines.[5] |
| Clonogenic Survival | Decreased ability to form colonies | Decreased ability to form colonies | Knockdown of TRAP1 reduces the capacity for clonogenic cell survival in NSCLC cells.[5] |
| Mitochondrial Respiration (Oxygen Consumption Rate) | Increase in Oxygen Consumption Rate (OCR) | Increase in Oxygen Consumption Rate (OCR) | Loss of TRAP1 leads to increased mitochondrial oxygen consumption.[4][6] |
| ATP Production | Variable, may increase due to enhanced OCR | Increased steady-state ATP levels | TRAP1 deficiency is associated with elevated ATP levels.[6] |
| Mitochondrial Membrane Potential | Impaired/Decreased | Impaired/Decreased | TRAP1 downregulation impairs mitochondrial membrane potential.[5] |
| Reactive Oxygen Species (ROS) Production | Increased mitochondrial superoxide | Increased mitochondrial superoxide | TRAP1 silencing leads to increased susceptibility to oxidative stress and higher ROS levels.[7] |
| Apoptosis | Induction of apoptosis | Induction of apoptosis | TRAP1 attenuation induces apoptosis in cancer models.[1] TRAP1 knockdown can enhance cell death pathways.[8] |
| Cell Motility and Invasion | Potentiated cell invasion | Potentiated cell invasion | TRAP1 deficiency results in strikingly enhanced cell motility and invasiveness.[6] |
Experimental Protocols
A crucial component of this validation is the reliable execution of TRAP1 knockdown experiments. Below is a detailed protocol for siRNA-mediated knockdown of TRAP1 in a cancer cell line.
Protocol: siRNA-Mediated Knockdown of TRAP1
Materials:
-
Cancer cell line of interest (e.g., H1299, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
TRAP1-specific siRNA duplexes (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for cell viability assays)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[9]
-
siRNA Preparation (per well):
-
In a sterile microfuge tube, dilute 20-80 pmol of TRAP1 siRNA or control siRNA into 100 µl of Opti-MEM I medium. Mix gently.[9]
-
-
Transfection Reagent Preparation (per well):
-
In a separate sterile microfuge tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.[9]
-
-
Complex Formation:
-
Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 200 µl siRNA-lipid complex mixture drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess TRAP1 protein levels by Western blot analysis using a TRAP1-specific antibody to confirm successful knockdown.
-
Assess TRAP1 mRNA levels by RT-qPCR as an additional validation step.[5]
-
-
Phenotypic Analysis:
-
Perform downstream functional assays (e.g., cell proliferation, apoptosis, metabolic flux analysis) in parallel with cells treated with Trap1-IN-X and control cells (untreated and scrambled siRNA-treated).
-
Signaling Pathways and Visualization
TRAP1 exerts its effects through various signaling pathways within the mitochondria and the broader cell. Understanding these pathways is key to interpreting the results of inhibitor and knockdown experiments.
TRAP1's Role in Mitochondrial Bioenergetics and Survival
TRAP1 is a negative regulator of mitochondrial respiration.[10] It directly interacts with and inhibits components of the electron transport chain, including Succinate Dehydrogenase (SDH) and Cytochrome C Oxidase (Complex IV).[10][11] This inhibition leads to a metabolic shift towards aerobic glycolysis (the Warburg effect), which is characteristic of many cancer cells. Furthermore, TRAP1 can inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis, by interacting with Cyclophilin D (CypD).[8][10]
References
- 1. TRAP1 Chaperones the Metabolic Switch in Cancer [mdpi.com]
- 2. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
Orthogonal Assays to Confirm the Mechanism of TRAP1 Inhibitors: A Comparative Guide
A detailed guide for researchers, scientists, and drug development professionals on utilizing orthogonal assays to validate the mechanism of action of TRAP1 inhibitors. This guide uses Gamitrinib-TPP (G-TPP), a well-characterized mitochondria-targeted HSP90 inhibitor that also targets TRAP1, as a representative example due to the lack of public data on "Trap1-IN-2".
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein belonging to the Heat Shock Protein 90 (HSP90) family. It plays a crucial role in maintaining mitochondrial proteostasis, regulating cellular metabolism, and protecting cells from various stressors.[1][2] In many cancer types, TRAP1 is overexpressed and contributes to tumor progression and drug resistance, making it an attractive therapeutic target.[3][4][5]
The development of small molecule inhibitors targeting TRAP1 is a promising avenue for cancer therapy. However, rigorously confirming the mechanism of action of these inhibitors is paramount. This requires a multi-faceted approach employing orthogonal assays that probe different aspects of the inhibitor's interaction with its target and its downstream cellular consequences. This guide provides a framework for using a suite of orthogonal assays—Cellular Thermal Shift Assay (CETSA), ATP Competition Assay, and Co-immunoprecipitation (Co-IP)—to validate the mechanism of a TRAP1 inhibitor, using Gamitrinib-TPP (G-TPP) as a case study.
TRAP1 Signaling Pathway
TRAP1's function is intricately linked to mitochondrial bioenergetics and cell survival pathways. It interacts with and modulates the activity of several client proteins, influencing processes like oxidative phosphorylation and apoptosis. A simplified diagram of the TRAP1 signaling pathway is presented below.
Caption: A simplified diagram of the TRAP1 signaling pathway within the mitochondrion and the mode of action of the inhibitor Gamitrinib-TPP.
Orthogonal Assays for Mechanism of Action Confirmation
To robustly confirm that a compound like G-TPP acts as a TRAP1 inhibitor, a combination of assays is essential. These assays should provide evidence for direct target engagement, inhibition of a specific biochemical function, and modulation of downstream protein-protein interactions.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement.
Data Presentation:
| Treatment | Target Protein | Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | TRAP1 | Tm,vehicle | - |
| Gamitrinib-TPP | TRAP1 | Tm,G-TPP | Tm,G-TPP - Tm,vehicle > 0 |
| Vehicle (DMSO) | Off-target Protein | Tm,off-target | - |
| Gamitrinib-TPP | Off-target Protein | Tm,off-target | ~ 0 |
Interpretation: A significant positive shift in the melting temperature (ΔTm) of TRAP1 in the presence of G-TPP would confirm direct binding of the inhibitor to TRAP1 in intact cells. No significant shift in the Tm of an unrelated off-target protein would indicate specificity.
ATP Competition Assay
Principle: TRAP1 possesses an ATPase activity that is essential for its chaperone function.[4] Many TRAP1 inhibitors, including G-TPP, are designed to be ATP-competitive, binding to the N-terminal ATP-binding pocket.[6] An ATP competition assay can confirm this mechanism.
Experimental Workflow:
Caption: Workflow for an ATP competition assay to determine the mode of inhibition.
Data Presentation:
| ATP Concentration | Gamitrinib-TPP IC50 |
| Low (e.g., near Km) | IC50low ATP |
| High (e.g., >> Km) | IC50high ATP |
Interpretation: An increase in the IC50 value of G-TPP with increasing ATP concentrations is indicative of a competitive binding mechanism, where the inhibitor and the natural substrate (ATP) compete for the same binding site on TRAP1.
Co-immunoprecipitation (Co-IP)
Principle: Co-IP is used to investigate protein-protein interactions. Since TRAP1 functions by interacting with client proteins, an effective inhibitor should disrupt these interactions. By immunoprecipitating TRAP1, one can determine if the presence of the inhibitor alters the amount of co-precipitated client proteins.
Experimental Workflow:
Caption: Workflow for Co-immunoprecipitation (Co-IP) to assess the effect of an inhibitor on protein-protein interactions.
Data Presentation:
Studies have shown that TRAP1 interacts with client proteins such as SDHB and cyclophilin D.[5] An effective inhibitor like G-TPP would be expected to disrupt these interactions.
| Treatment | Immunoprecipitated Protein | Co-precipitated Client Protein | Relative Amount of Client Protein |
| Vehicle (DMSO) | TRAP1 | SDHB | 1.0 (normalized) |
| Gamitrinib-TPP | TRAP1 | SDHB | < 1.0 |
| Vehicle (DMSO) | TRAP1 | Cyclophilin D | 1.0 (normalized) |
| Gamitrinib-TPP | TRAP1 | Cyclophilin D | < 1.0 |
Interpretation: A decrease in the amount of co-precipitated client proteins (e.g., SDHB, Cyclophilin D) with TRAP1 in G-TPP-treated cells compared to vehicle-treated cells would indicate that the inhibitor disrupts the TRAP1-client protein complex. This provides evidence for the functional consequence of target engagement and inhibition.
Logical Relationship of Orthogonal Assays for Mechanism Confirmation
The combination of these three orthogonal assays provides a robust validation of a TRAP1 inhibitor's mechanism of action. The logical flow is as follows:
References
- 1. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoprotective Mitochondrial Chaperone TRAP-1 As a Novel Molecular Target in Localized and Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Trap1-IN-2 and a pan-Hsp90 inhibitor
A Guide for Researchers in Oncology and Drug Development
The 90-kilodalton heat shock protein (Hsp90) family of molecular chaperones represents a critical node in cellular proteostasis, managing the stability and function of a vast array of client proteins. Many of these clients are oncoproteins, making Hsp90 an attractive target for cancer therapy. Pan-Hsp90 inhibitors, which target all isoforms of the chaperone, have been extensively developed. However, their broad activity can lead to off-target effects and dose-limiting toxicities.[1][2] This has spurred the development of isoform-selective inhibitors, such as TRAP1-IN-2, which specifically targets the mitochondrial Hsp90 paralog, TRAP1 (TNF receptor-associated protein 1). This guide provides a head-to-head comparison of the selective TRAP1 inhibitor, this compound, and a representative pan-Hsp90 inhibitor, highlighting their differential effects on cancer cells, supported by experimental data and detailed protocols.
Executive Summary
| Feature | This compound (Selective TRAP1 Inhibitor) | Pan-Hsp90 Inhibitor (e.g., NVP-AUY922, 17-AAG) |
| Target(s) | Primarily TRAP1 (mitochondrial Hsp90) | Hsp90α, Hsp90β (cytosolic), GRP94 (ER), and TRAP1 (mitochondria) |
| Mechanism of Action | Selective degradation of TRAP1 client proteins; disrupts mitochondrial membrane potential and inhibits oxidative phosphorylation (OXPHOS).[3][4][5] | Broad degradation of numerous cytosolic and organellar client proteins, including kinases and transcription factors.[6] |
| Cellular Effects | Alters cellular metabolism towards glycolysis, destabilizes TRAP1 tetramers.[3][4][5] | Induces G1-G2 cell cycle arrest, apoptosis, and degradation of oncoproteins like HER2, Akt, and EGFR.[7][8][9] |
| Selectivity | High selectivity for TRAP1 over other Hsp90 isoforms. | Pan-inhibitory, affecting all Hsp90 isoforms. |
| Potential Advantages | Reduced off-target effects, targeted disruption of mitochondrial bioenergetics in cancer cells. | Broad-spectrum anti-cancer activity by targeting multiple oncogenic pathways simultaneously. |
| Potential Disadvantages | Efficacy may be limited to tumors dependent on TRAP1-regulated pathways. | On-target toxicities due to inhibition of Hsp90 in normal tissues, induction of the heat-shock response.[1][2] |
Quantitative Data Comparison
Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency of this compound against TRAP1 and a representative pan-Hsp90 inhibitor (NVP-AUY922) against cytosolic Hsp90 isoforms.
| Inhibitor | Target Isoform | IC50 (nM) | Selectivity | Reference |
| This compound (compound 36) | TRAP1 | 40 | >250-fold vs. Grp94 | --INVALID-LINK-- |
| NVP-AUY922 | Hsp90α | 13 | Pan-inhibitor | [7] |
| Hsp90β | 21 | Pan-inhibitor | [7] |
Cellular Proliferation Inhibition
The half-maximal inhibitory concentration (IC50) values for cell proliferation vary across different cancer cell lines, reflecting their dependency on specific Hsp90 isoforms.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 17-AAG (Pan-Hsp90 Inhibitor) | JIMT-1 | Breast Cancer | 10 | [10] |
| SKBR-3 | Breast Cancer | 70 | [10] | |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25-45 | [8] | |
| NVP-AUY922 (Pan-Hsp90 Inhibitor) | Breast Cancer Cell Lines | Breast Cancer | 3-126 | [7] |
| Non-Small Cell Lung Cancer Lines | Lung Cancer | <100 (in 41 cell lines) | [11] |
Signaling Pathways and Mechanisms of Action
This compound: Targeting Mitochondrial Homeostasis
This compound selectively inhibits the mitochondrial chaperone TRAP1. This leads to the destabilization of TRAP1 client proteins, which are crucial for mitochondrial function. The inhibition of TRAP1 disrupts the mitochondrial membrane potential and impairs oxidative phosphorylation (OXPHOS), forcing a metabolic shift towards glycolysis.[3][4][5] This targeted approach exploits the unique metabolic dependencies of many cancer cells.
Caption: this compound inhibits TRAP1, leading to mitochondrial dysfunction and apoptosis.
Pan-Hsp90 Inhibitors: A Multi-Pronged Attack
Pan-Hsp90 inhibitors bind to the ATP-binding pocket in the N-terminal domain of all Hsp90 isoforms.[8] This prevents the chaperone from functioning, leading to the misfolding and subsequent proteasomal degradation of a wide range of client proteins. These clients include key drivers of cancer, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors. By simultaneously disabling multiple oncogenic signaling pathways, pan-Hsp90 inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[6][9]
Caption: Pan-Hsp90 inhibitors block multiple oncogenic pathways, inducing apoptosis.
Experimental Protocols
Hsp90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.
Methodology:
-
Reaction Setup: In a 40 mM Tris-HCl buffer (pH 7.4) containing 100 mM KCl and 5 mM MgCl2, incubate 1.5 µM of purified Hsp90 protein with varying concentrations of ATP (50 to 4000 µM).[12]
-
Tracer: Include γ-³²P-ATP with a specific activity of 0.55 Ci/mmole as a tracer.[12]
-
Inhibitor Addition: Add the test inhibitor (this compound or pan-Hsp90 inhibitor) at various concentrations. A known Hsp90 inhibitor like 17-AAG (300 µM) can be used as a positive control for inhibition.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a malachite green-based colorimetric assay or by quantifying the amount of radioactive Pi separated by thin-layer chromatography.[13][14]
-
Data Analysis: Plot the ATPase activity against the ATP concentration and analyze the data using Michaelis-Menten kinetics to determine the inhibitor's IC50 value.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of Heat Shock Protein 90 Function by 17-Allylamino-17-Demethoxy-Geldanamycin in Hodgkin's Lymphoma Cells Down-Regulates Akt Kinase, Dephosphorylates Extracellular Signal–Regulated Kinase, and Induces Cell Cycle Arrest and Cell Death | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATPase assay for Hsp90s [bio-protocol.org]
- 13. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to TRAP1 Inhibitors: Validating Downstream Signaling Effects of Trap1-IN-2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel TRAP1 inhibitor, Trap1-IN-2 (represented by its close analog, TRAP1-IN-1), with alternative TRAP1-targeting compounds: the allosteric inhibitor Honokiol bis-dichloroacetate (HDCA) and the mitochondria-targeted HSP90 inhibitor Gamitrinib-triphenylphosphonium (G-TPP). This objective analysis is supported by experimental data to validate and compare their downstream signaling effects, offering a valuable resource for researchers in oncology and neurodegenerative diseases.
Introduction to TRAP1 and Its Inhibition
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein belonging to the Heat Shock Protein 90 (HSP90) family. It plays a crucial role in maintaining mitochondrial integrity and function. In many cancer cells, TRAP1 is overexpressed and contributes to a metabolic shift towards aerobic glycolysis (the Warburg effect), promotes cell survival by inhibiting apoptosis, and helps maintain protein homeostasis under cellular stress. These functions make TRAP1 an attractive therapeutic target. This guide explores the effects of small molecule inhibitors designed to disrupt TRAP1's function.
Comparative Analysis of TRAP1 Inhibitors
The following tables summarize the key characteristics and reported downstream effects of TRAP1-IN-1 (as a proxy for this compound), HDCA, and G-TPP.
| Inhibitor | Mechanism of Action | Potency & Selectivity |
| TRAP1-IN-1 | Potent and selective inhibitor of TRAP1, a mitochondrial isoform of Hsp90. Disrupts TRAP1 tetramer stability. | >250-fold selectivity for TRAP1 over Grp94.[1] |
| Honokiol bis-dichloroacetate (HDCA) | Allosteric inhibitor of TRAP1. Binds to a site distinct from the ATP-binding pocket.[2][3][4] | IC50 ~8µM for TRAP1 ATPase activity. Selective over cytosolic HSP90.[5] |
| Gamitrinib-triphenylphosphonium (G-TPP) | Mitochondria-targeted HSP90 inhibitor that also inhibits TRAP1. Combines an HSP90 ATPase inhibitory module with a mitochondrial targeting moiety. | Effective concentrations for inducing cell death in glioblastoma cells are 15-20 µM.[6][7][8][9] |
| Inhibitor | Reported Downstream Signaling Effects |
| TRAP1-IN-1 | Induces degradation of TRAP1 client proteins (e.g., NDUFS1, glutaminase-1, Sirt3). Inhibits oxidative phosphorylation (OXPHOS) at mitochondrial complex I, disrupts mitochondrial membrane potential, and enhances glycolysis.[1] |
| Honokiol bis-dichloroacetate (HDCA) | Reverts TRAP1-dependent downregulation of succinate dehydrogenase (SDH), increases mitochondrial superoxide levels, decreases proliferation, and abolishes tumorigenic growth.[2][3][4] |
| Gamitrinib-triphenylphosphonium (G-TPP) | Induces mitochondrial apoptosis, characterized by loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases. Can induce the mitochondrial unfolded protein response (mitoUPR) at lower concentrations.[6][7][10] Increases glutamine synthetase activity in some cancer cells.[11] |
Signaling Pathways and Experimental Workflows
To understand the downstream effects of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their validation.
TRAP1 Signaling Pathway
The following diagram illustrates the central role of TRAP1 in mitochondrial function and cell survival pathways. TRAP1 inhibition is expected to reverse its protective effects, leading to metabolic stress and apoptosis.
Caption: TRAP1 signaling pathway and points of intervention by inhibitors.
Experimental Workflow for Validating Downstream Effects
This diagram outlines a typical workflow for characterizing the effects of a TRAP1 inhibitor.
References
- 1. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tribioscience.com [tribioscience.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Verification of TRAP1 Inhibitors' Anti-Cancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of various inhibitors targeting the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). TRAP1, a member of the HSP90 family, is a key regulator of mitochondrial metabolism and apoptosis and is overexpressed in numerous cancer types, making it a promising therapeutic target.[1][2][3] This document summarizes quantitative data on inhibitor efficacy, details experimental methodologies, and visualizes key cellular pathways and workflows to aid in the independent verification and further development of TRAP1-targeted cancer therapies.
Data Presentation: Comparative Efficacy of TRAP1 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various TRAP1 inhibitors against several cancer cell lines. This data provides a quantitative comparison of their anti-proliferative activities.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Gamitrinib | Colon Adenocarcinoma | 0.35 - 29 | [1] |
| Breast Adenocarcinoma | 0.16 - 3.3 | [1] | |
| Melanoma | 0.36 - 2.7 | [1] | |
| Glioma (median) | 2.46 | [4] | |
| Compound 5f | - | 0.0635 (enzymatic assay) | [5] |
| Compound 6f | - | - | [5] |
| Compound 1 | HTB-26 (Breast) | 10 - 50 | |
| PC-3 (Prostate) | 10 - 50 | ||
| HepG2 (Liver) | 10 - 50 | ||
| HCT116 (Colon) | 22.4 | ||
| Compound 2 | HTB-26 (Breast) | 10 - 50 | |
| PC-3 (Prostate) | 10 - 50 | ||
| HepG2 (Liver) | 10 - 50 | ||
| HCT116 (Colon) | 0.34 |
Note: Direct comparative data for a compound specifically named "Trap1-IN-2" was not publicly available at the time of this guide's compilation. The compounds listed above, particularly the newer selective inhibitors like compounds 5f and 6f, can serve as benchmarks for novel inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability (MTS) Assay
This assay determines the effect of TRAP1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Cell culture medium
-
TRAP1 inhibitors (e.g., Gamitrinib, novel selective inhibitors)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
-
Microplate reader
Protocol:
-
Seed 2,000 cells per well in a 96-well plate in a final volume of 150 µL and incubate overnight.
-
Prepare serial dilutions of the TRAP1 inhibitors in the cell culture medium.
-
Add the diluted inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a "Day Zero" plate that is processed immediately to represent the initial cell number.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Add MTS/PMS solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins in the TRAP1 signaling pathway following inhibitor treatment.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Supplier Example | Application |
| TRAP1 | Proteintech (10325-1-AP) | WB, IHC, IF |
| Novus Biologicals (NBP2-01707) | WB, Flow Cytometry | |
| Abcam (ab2721) | WB | |
| Phospho-Akt | Cell Signaling Technology | WB |
| Total Akt | Cell Signaling Technology | WB |
| Phospho-ERK1/2 | Cell Signaling Technology | WB |
| Total ERK1/2 | Cell Signaling Technology | WB |
| HIF-1α | BD Biosciences | WB, IHC |
| Cleaved Caspase-3 | Cell Signaling Technology | WB, IHC, IF |
| β-actin (Loading Control) | Sigma-Aldrich | WB |
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of TRAP1 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel
-
TRAP1 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the TRAP1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by TRAP1, providing a visual framework for understanding the mechanism of action of its inhibitors.
Caption: TRAP1 Signaling Pathways in Cancer.
Experimental Workflows
The following diagrams outline the general workflows for the key experimental protocols described in this guide.
Caption: Cell Viability (MTS) Assay Workflow.
Caption: Western Blot Analysis Workflow.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trap1-IN-2: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Trap1-IN-2, a small molecule inhibitor of the mitochondrial chaperone TRAP1. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling and disposing of similar research-grade kinase inhibitors and potentially cytotoxic compounds. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements applicable to your location.
Immediate Safety Considerations
Due to its mechanism of action as an inhibitor of a heat shock protein involved in cellular stress responses, this compound should be handled as a potentially hazardous and cytotoxic compound.[1][2][3] All personnel handling this compound in any form (solid or in solution) must wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile, double-gloved recommended |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, buttoned |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a certified chemical fume hood. Consult your institution's EHS for specific guidance. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as cytotoxic chemical waste.[4][5] This waste must be segregated from general laboratory trash and other chemical waste streams to ensure it is properly handled and ultimately incinerated at a licensed facility.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all non-sharp solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips, contaminated bench paper) into a designated, leak-proof cytotoxic waste container.[1][2]
-
This container should be clearly labeled with "Cytotoxic Waste" and/or the universal cytotoxic symbol.[2][6] Many institutions recommend using containers with purple lids to clearly identify cytotoxic waste.[2][4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, cell culture media) in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be compatible with the solvent used (e.g., DMSO, ethanol).
-
Label the container clearly with "Hazardous Waste," "Cytotoxic Waste," and list all chemical constituents, including this compound and the solvent, with their approximate concentrations.
-
-
Sharps Waste:
-
All sharps contaminated with this compound (e.g., needles, syringes, glass vials) must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic sharps.[1][4]
-
This container should also be labeled with the "Cytotoxic" warning and have a purple lid if that is the institutional standard.[2][4]
-
2. Storage of Waste:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Segregate the this compound waste from other incompatible waste streams (e.g., acids, bases).
3. Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash. [5]
-
Once a waste container is full, seal it securely.
-
Arrange for waste pickup through your institution's EHS department. Follow their specific procedures for requesting a pickup and completing any necessary waste manifest forms.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If safe to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE, including double gloves, eye protection, and a lab coat.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and any contaminated debris, and place it in the designated cytotoxic solid waste container.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
-
Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
This structured approach ensures that all forms of this compound waste are handled in a manner that minimizes risk to laboratory personnel and ensures compliance with environmental regulations.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. danielshealth.ca [danielshealth.ca]
Personal protective equipment for handling Trap1-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) or handling information is publicly available for Trap1-IN-2. The following guidance is based on information for the closely related compound, Trap1-IN-1, and established safety protocols for handling novel research chemicals with unknown toxicological properties.[1] It is imperative to treat this compound as a potentially hazardous substance and to exercise caution at all times.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is intended to supplement, not replace, institutional safety protocols and the judgment of trained laboratory personnel.
Immediate Safety and Storage Information
For the closely related compound, Trap1-IN-1, specific storage conditions have been outlined to ensure its stability.[2] It is recommended to adhere to these guidelines for this compound to maintain its integrity.
| Storage Condition | Duration |
| -80°C (Stock Solution) | 6 months |
| -20°C (Stock Solution) | 1 month |
| Always store in a sealed container, away from moisture.[2] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| Equipment | Specification |
| Lab Coat | A standard or flame-resistant lab coat should be worn at all times. |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses are the minimum requirement. Goggles should be used if a splash hazard exists.[1] |
| Face Protection | A face shield is advisable for procedures with a high risk of splashing.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] |
| Footwear | Closed-toe shoes must be worn in the laboratory. |
Experimental Protocol: Safe Handling of this compound
The following is a step-by-step guide for the safe handling of this compound throughout the experimental workflow.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name and any available hazard information.
-
Date the container upon receipt and first opening.[3]
2. Storage:
-
Store the compound in a designated, well-ventilated, and secure area according to the temperature guidelines in the table above.[2][3]
-
Use secondary containment to prevent spills.[1]
-
Keep away from incompatible materials. As the incompatibilities of this compound are unknown, it should be stored separately from strong oxidizing agents, acids, and bases.[1]
3. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.[1]
-
Before weighing, gently tap the container to settle the contents.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
When dissolving, add the solvent slowly to the compound.
-
For stock solutions of the related compound Trap1-IN-1, solvents such as DMSO are used.[2] Ensure the chosen solvent is compatible with subsequent experimental steps.
4. Use in Experiments:
-
Clearly label all vessels containing this compound solutions.
-
When transferring solutions, use appropriate pipettes and techniques to avoid splashes and aerosols.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]
5. Spill Management:
-
Treat any spill of this compound as a major spill.[1]
-
Evacuate the immediate area and notify your supervisor and institutional safety office.[1]
-
Do not attempt to clean up a significant spill without appropriate training and PPE.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, weighing paper, and pipette tips. |
| Liquid Waste | Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known. |
| Sharps | Dispose of contaminated needles, syringes, and other sharps in a designated sharps container for hazardous chemical waste. |
| Empty Containers | Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container according to institutional guidelines. |
All hazardous waste must be disposed of through your institution's environmental health and safety office.[4][5][6]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. twu.edu [twu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
